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  • Product: Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride
  • CAS: 2060031-54-9

Core Science & Biosynthesis

Foundational

Comprehensive Analytical Guide: 1H and 13C NMR Spectral Characterization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Executive Summary & Chemical Context Methyl 4-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and advanced local anesthetics [1]. Accurate structural elucidation of this compound is critical for downstream pharmaceutical manufacturing.

The presence of the hydrochloride salt fundamentally alters the electronic environment of the aromatic ring compared to its free-base counterpart. As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation; it explores the mechanistic causality behind the spectral shifts, establishing a self-validating framework for rigorous NMR interpretation.

Mechanistic Causality: The Electronic Impact of the Hydrochloride Salt

To accurately interpret the NMR spectra of this compound, one must understand the profound electronic shift induced by protonation.

In a free aniline derivative (e.g., Methyl 4-amino-3-methoxybenzoate) [2], the primary amine ( −NH2​ ) acts as a strong electron-donating group (EDG) via resonance ( +M effect). This shields the ortho and para protons, pushing their signals upfield ( ∼6.3−6.8 ppm ) [3].

However, upon conversion to the hydrochloride salt, the nitrogen lone pair is protonated to form an ammonium cation ( −NH3+​ ). This transformation completely abolishes the +M resonance effect. The −NH3+​ group now acts as a potent electron-withdrawing group (EWG) via the inductive effect ( −I ), deshielding the adjacent protons and shifting them significantly downfield [4]. This logical relationship is visualized below.

Substituent_Effects Core Aromatic Ring System Ester -COOCH3 (C1) EWG: Deshields ortho/para Core->Ester Alkoxy -O-CH2CH2OCH3 (C3) EDG: Shields ortho/para Core->Alkoxy Ammonium -NH3+ Cl- (C4) EWG: Deshields ortho/para Core->Ammonium H2 H-2 (Singlet) Net Effect: Deshielded (~7.6 ppm) Ester->H2 ortho H6 H-6 (Doublet of Doublets) Net Effect: Highly Deshielded (~8.0 ppm) Ester->H6 ortho Alkoxy->H2 ortho H5 H-5 (Doublet) Net Effect: Intermediate (~7.2 ppm) Ammonium->H5 ortho Ammonium->H6 meta

Caption: Logical mapping of substituent electronic effects on aromatic proton chemical shifts.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be treated as a self-validating system. The choice of solvent and acquisition parameters are not arbitrary; they are dictated by the physicochemical properties of the salt.

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation (Solvent Causality): Weigh precisely 15−20 mg of the compound. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ .

    • Scientific Rationale: The highly polar hydrochloride salt is insoluble in standard solvents like CDCl3​ . Furthermore, anhydrous DMSO- d6​ prevents rapid proton exchange, allowing the critical −NH3+​ broad singlet to be observed, which is diagnostic for the salt form[4].

  • Instrument Calibration: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 600 MHz spectrometer. Lock the instrument to the deuterium signal of DMSO- d6​ and shim to achieve a line width of <1 Hz for the residual solvent peak ( 2.50 ppm ).

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 1.5 seconds to ensure complete relaxation of the aliphatic chains. Acquire 16 to 32 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Set the relaxation delay ( d1​ ) to 2.5 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C-1, C-3, C-4, and C=O). Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio.

  • Orthogonal Validation (HSQC): To eliminate ambiguity between the ester methoxy and the terminal ether methoxy, acquire a 2D 1 H- 13 C HSQC spectrum. This cross-validates the 1D assignments by linking proton shifts directly to their attached carbons.

NMR_Workflow Sample Methyl 4-amino-3-(2-methoxyethoxy) benzoate HCl Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Sample->Prep Acq1H 1H NMR Acquisition (400/600 MHz, ns=16, d1=1.5s) Prep->Acq1H Acq13C 13C NMR Acquisition (100/150 MHz, ns=512, d1=2.5s) Prep->Acq13C Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Validation Structural Validation (HSQC Cross-Referencing) Analysis->Validation

Caption: Standardized workflow for NMR acquisition and orthogonal structural validation.

Quantitative Data Presentation & Interpretation

The following tables summarize the expected spectral data, grounded in empirical substituent effect calculations and comparative literature for analogous 3,4-disubstituted benzoates [2][3].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
−NH3+​ 9.50−10.20 br s-3HStrongly deshielded by positive charge; broad due to quadrupolar relaxation of Nitrogen and slow exchange in DMSO.
H-6 8.02 dd 8.5,1.5 1HHighly deshielded by the ortho-ester carbonyl and meta-ammonium group.
H-2 7.68 d 1.5 1HIsolated proton between ester and alkoxy groups; exhibits only meta-coupling to H-6.
H-5 7.18 d 8.5 1HOrtho to the ammonium group; exhibits ortho-coupling to H-6.
Ar−O−CH2​− 4.20 m-2HDeshielded by the anisotropic effect of the adjacent aromatic ring and the electronegative ether oxygen.
Ester −OCH3​ 3.82 s-3HTypical shift for a methyl ester adjacent to an aromatic carbonyl.
−CH2​−O− 3.68 m-2HAliphatic methylene adjacent to the terminal ether oxygen.
Ether −OCH3​ 3.30 s-3HTerminal aliphatic methoxy group; most shielded of the oxygen-bearing substituents.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
C=O 165.5 C (Quaternary)Highly deshielded carbonyl carbon of the ester.
C-3 146.4 C (Quaternary)Oxygen-bearing aromatic carbon; strongly deshielded by the electronegative ether linkage.
C-1 134.2 C (Quaternary)Ipso carbon attached to the electron-withdrawing ester group.
C-4 125.0 C (Quaternary)Nitrogen-bearing carbon. Note: Protonation to −NH3+​ shifts this upfield compared to the free aniline ( ∼146 ppm ).
C-6 124.1 CHAromatic methine, para to the alkoxy group.
C-5 123.6 CHAromatic methine, ortho to the ammonium group.
C-2 117.4 CHAromatic methine, ortho to both the alkoxy and ester groups.
−CH2​−O− 70.2 CH2​ Aliphatic ether methylene carbon.
Ar−O−CH2​− 68.5 CH2​ Aromatic ether methylene carbon.
Ether −OCH3​ 58.2 CH3​ Terminal aliphatic methoxy carbon.
Ester −OCH3​ 52.0 CH3​ Ester methoxy carbon.

Conclusion

The NMR characterization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride requires a precise understanding of how the salt state manipulates the electronic topology of the molecule. By recognizing the −NH3+​ moiety as a potent electron-withdrawing group, analysts can accurately predict and assign the downfield shifts of the H-2, H-5, and H-6 aromatic protons. Adhering to the self-validating acquisition protocols outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced synthetic workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate". PubChem. URL:[Link]

  • ACS Publications. "Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors". Journal of Combinatorial Chemistry. URL:[Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry". Royal Society of Chemistry. URL:[Link]

Exploratory

What is the CAS registry number for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride?

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, a key chemical intermediate with sig...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document furnishes its definitive CAS Registry Number, elucidates a plausible synthetic pathway, discusses its physicochemical properties, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the compound's prospective applications in drug discovery, offering a valuable resource for professionals engaged in the synthesis and utilization of novel molecular entities.

Chemical Identity and Properties

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a substituted aromatic compound featuring an aminobenzoate core, further functionalized with a methoxyethoxy group. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Registry Number 2060031-54-9 [1][2]
Molecular Formula C₁₁H₁₆ClNO₄[1]
Molecular Weight 261.70 g/mol [1]
IUPAC Name Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochlorideN/A
Physical Form Powder[2]
Purity ≥95% (Commercially available)[1]
Storage Temperature Room Temperature[2]
SMILES Cl.O=C(OC)C1=CC=C(N)C(OCCOC)=C1[1]
InChI Key GTFXSDRIFGSZGU-UHFFFAOYSA-N[2]

Proposed Synthetic Pathway

Synthesis Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation Start Methyl 4-amino-3-hydroxybenzoate Reagent1 2-Bromoethyl methyl ether Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent1 Reaction Intermediate Methyl 4-amino-3-(2-methoxyethoxy)benzoate Reagent1->Intermediate Reagent2 HCl in organic solvent (e.g., Ether or Dioxane) Intermediate->Reagent2 Reaction Product Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Reagent2->Product

Caption: Proposed two-step synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate (Williamson Ether Synthesis)

  • Reaction Setup: To a stirred solution of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reagent Addition: To this suspension, add 2-bromoethyl methyl ether (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

  • Dissolution: Dissolve the purified Methyl 4-amino-3-(2-methoxyethoxy)benzoate from the previous step in a dry, inert organic solvent like diethyl ether or dioxane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.

Potential Applications in Drug Development

Substituted aminobenzoate derivatives are prevalent scaffolds in medicinal chemistry, often serving as crucial intermediates in the synthesis of pharmacologically active molecules.[3][4] The structural features of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride suggest its utility in several areas of drug discovery.

  • Kinase Inhibitors: The aminobenzoate core is a common feature in many tyrosine kinase inhibitors used in oncology.[4] The amino group can be functionalized to interact with the hinge region of the kinase domain, while the ester can be hydrolyzed to the corresponding carboxylic acid to enhance solubility or act as a handle for further modification.

  • GPCR Ligands: The aromatic nature and the potential for hydrogen bonding make this scaffold suitable for designing ligands for G-protein coupled receptors, which are a major class of drug targets.

  • Antiviral and Antimicrobial Agents: The incorporation of the methoxyethoxy side chain can improve pharmacokinetic properties, such as solubility and cell permeability, which are desirable for developing new antiviral and antimicrobial drugs.

Analytical Characterization

To ensure the identity, purity, and quality of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, a combination of analytical techniques should be employed.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Sample->IR Functional Group Identification MS Mass Spectrometry (MS) Sample->MS Molecular Weight Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Purity Assessment

Caption: Recommended analytical workflow for the characterization of the target compound.

Recommended Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is recommended.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 254 nm and 280 nm for aromatic compounds).

  • Purpose: To determine the purity of the compound and identify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy and ethoxy protons of the side chain, the methyl ester protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for hydrochloride salts.

  • Purpose: To confirm the chemical structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

  • Expected Peaks:

    • N-H stretching of the primary amine.

    • C=O stretching of the ester group.

    • C-O stretching of the ether and ester groups.

    • Aromatic C-H and C=C stretching.

  • Sample Preparation: The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory.

  • Purpose: To identify the key functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Expected Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Purpose: To confirm the molecular weight of the compound.

Safety Information

Based on the safety data for similar compounds, Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride should be handled with care.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety glasses, and gloves when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, identified by CAS Registry Number 2060031-54-9, is a chemical intermediate with considerable potential for applications in pharmaceutical research and drug development. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, potential applications, and robust analytical methods for its characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

  • PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

  • PMC. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available from: [Link]

  • PubMed. Methyl 4-amino-3-methyl-benzoate. Available from: [Link]

Sources

Foundational

Thermal degradation profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

An In-Depth Technical Guide to the Thermal Degradation Profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Executive Summary The thermal stability of an active pharmaceutical ingredient (API) is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Degradation Profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for characterizing the thermal degradation profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride. As a substituted benzoate ester with amine and ether functionalities, this molecule presents multiple potential degradation pathways under thermal stress. This document outlines a multi-faceted analytical approach, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for primary thermal event characterization, coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the separation and identification of degradation products. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals tasked with ensuring the stability and quality of pharmaceutical compounds.

The Imperative of Thermal Stability in Pharmaceutical Development

The Role of Thermal Analysis

Thermal stability is not merely a measure of a compound's resistance to heat; it is a critical parameter that dictates manufacturing processes, formulation strategies, packaging requirements, and storage conditions.[1] An API that degrades at elevated temperatures can lead to a loss of potency, the formation of toxic impurities, and altered bioavailability.[2] Understanding a molecule's thermal profile is mandated by regulatory bodies and is essential for developing a robust and safe medicinal product. Thermal analysis techniques provide the foundational data to predict how a drug substance will behave under various temperature stresses, from the heat generated during milling and drying to long-term storage on pharmacy shelves.[1][3]

Physicochemical Properties of the Target Compound

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is the subject of this guide. Its chemical structure contains several functional groups that are known to be susceptible to thermal stress: an ester, an aromatic amine, and an ether linkage. A thorough understanding of its degradation profile is therefore essential.

PropertyDataSource(s)
IUPAC Name methyl 4-amino-3-(2-methoxyethoxy)benzoate;hydrochloride[4]
CAS Number 2060031-54-9[5]
Molecular Formula C₁₁H₁₆ClNO₄[5]
Molecular Weight 261.70 g/mol [5]
Physical Form Powder[4]
Chemical Structure Cl.O=C(OC)C1=CC=C(N)C(OCCOC)=C1[5]

Core Methodologies for Thermal Profile Assessment

A comprehensive thermal stability assessment relies on a combination of techniques that measure distinct but complementary physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA is the primary tool for determining the thermal stability of a material by measuring changes in its mass as it is heated under a controlled atmosphere. The resulting data provides the onset temperature of decomposition, which is a key indicator of the material's stability limit.[3]

  • The "Why": The choice of a controlled heating rate (e.g., 10 °C/min) is crucial; it is slow enough to allow for clear separation of distinct thermal events but fast enough to complete the analysis in a reasonable timeframe.[6] An inert atmosphere (nitrogen or argon) is used to study the intrinsic thermal stability of the compound, preventing oxidative degradation that would not be representative of storage in an oxygen-free environment.[6]

Differential Scanning Calorimetry (DSC): Unveiling Physical and Chemical Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is exceptionally sensitive to phase transitions and other thermal events.

  • The "Why": DSC is critical because it can detect physical changes that may precede chemical decomposition. For instance, a polymorphic transition or melting event, observed as an endothermic peak in the DSC thermogram, can significantly alter a drug's dissolution rate and bioavailability.[1] By running DSC in parallel with TGA, we can definitively determine if a thermal event involves mass loss (decomposition) or is a physical transition (e.g., melting).

A Validated Experimental Workflow for Thermal Characterization

The following workflow provides a systematic and robust approach to characterizing the thermal profile of an API. This integrated process ensures that data from different techniques can be correlated to build a complete picture of the compound's behavior.

G cluster_0 Phase 1: Initial Thermal Screening cluster_1 Phase 2: Degradant Identification cluster_2 Phase 3: Synthesis & Reporting Sample API Sample (5-10 mg) TGA TGA Analysis (N2 Atmosphere, 10°C/min) Sample->TGA DSC DSC Analysis (N2 Atmosphere, 10°C/min) Sample->DSC Data1 Identify Onset of Decomposition (Td) & Physical Transitions (Tm) TGA->Data1 DSC->Data1 Degrade Forced Thermal Degradation (Isothermal hold below Td) Data1->Degrade Inform Stress Temperature Pathway Propose Degradation Pathways Data1->Pathway HPLC Stability-Indicating HPLC-MS (Separate Degradants) Degrade->HPLC MS MS/MS Analysis (Structural Elucidation) HPLC->MS Data2 Identify & Quantify Degradation Products MS->Data2 Data2->Pathway Report Comprehensive Stability Report Pathway->Report

Caption: Integrated workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride into a clean TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert environment.[6]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the final decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Atmosphere: Maintain a nitrogen purge over the sample and reference cells at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample and reference from ambient temperature to a point beyond the final thermal event observed in TGA, using the same heating rate (10 °C/min) to allow for direct comparison of thermograms.

  • Data Analysis: Record the differential heat flow. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks, noting their onset temperatures and peak maxima.

Unmasking Thermal Degradants

Identifying the byproducts of thermal degradation is a critical step in assessing safety. This process is framed as a forced degradation study, a practice recommended by the International Council for Harmonisation (ICH) guidelines.

The Power of Hyphenated Techniques: HPLC-MS/MS

While TGA and DSC identify when degradation occurs, they do not reveal what is formed. For this, hyphenated techniques are indispensable.[8] High-Performance Liquid Chromatography (HPLC) is used to separate the parent API from the various degradation products in the stressed sample.[9] The separated components are then introduced into a mass spectrometer (MS) for identification.

  • The "Why": Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[2] It allows for the isolation of a specific ion (the molecular ion of a potential degradant) and its fragmentation into smaller, characteristic pieces. By analyzing this fragmentation pattern, a definitive structure can be proposed for the unknown compound.[2] Using high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradants, further constraining their possible identities.[2]

Protocol: Stability-Indicating HPLC-MS Method
  • Forced Degradation Sample Preparation: Heat a known quantity of the solid API at an isothermal temperature just below its TGA-determined onset of decomposition for a defined period (e.g., 24-72 hours) to generate a sufficient amount of degradants (target ~5-10% degradation).[10] Dissolve the stressed sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column, which is versatile for separating moderately polar compounds.[10]

    • Mobile Phase: Develop a gradient elution method using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient allows for the effective separation of compounds with varying polarities.

    • Detection: Use a photodiode array (PDA) detector to monitor the elution, which provides UV spectra that can help distinguish between related compounds.

  • Mass Spectrometric Analysis:

    • Ionization: Employ electrospray ionization (ESI) in positive mode, which is highly effective for protonating amine-containing compounds.

    • Full Scan MS: Acquire full scan mass spectra to identify the molecular weights of the parent compound and all eluted degradation products.

    • MS/MS Fragmentation: Perform data-dependent MS/MS experiments on the most abundant ions detected in the full scan to obtain structural information.

Predicting Degradation Pathways

The structure of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride suggests three primary sites for thermal degradation.

Note: A placeholder image URL is used in the DOT script. A real implementation would require hosting the chemical structure image. Caption: Plausible thermal degradation pathways for the target molecule.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of trace amounts of water at elevated temperatures. This would yield 4-amino-3-(2-methoxyethoxy)benzoic acid and methanol.[10] This is often one of the most common degradation pathways for ester-containing drugs.

  • Ether Cleavage: The ether linkage in the 2-methoxyethoxy side chain can be cleaved under high thermal stress, potentially leading to the formation of Methyl 4-amino-3-hydroxybenzoate and other fragments.

  • Amine Oxidation: The primary aromatic amine is a site prone to oxidation, which can lead to the formation of colored degradants, N-oxides, or dimeric impurities.[10] While an inert atmosphere in TGA/DSC minimizes this, it can occur during manufacturing or long-term storage if the API is exposed to air.

Data Synthesis and Interpretation

All quantitative data should be summarized for clear interpretation and comparison. The following tables represent hypothetical but realistic data for this compound.

Table 2: Summary of TGA and DSC Thermal Events

AnalysisParameterResultInterpretation
DSCMelting Point (Tm)~150 - 155 °C (Endotherm)Sharp melt indicates a crystalline solid.
TGAOnset of Decomposition (Td)~220 °COnset of significant mass loss; stability limit.
TGAMass Loss Step 1220 - 300 °C (~12% loss)Corresponds to loss of HCl and/or side chain fragment.
TGAMass Loss Step 2>300 °CMajor decomposition of the aromatic ring structure.

Table 3: Hypothetical HPLC-MS Identification of Degradants

Peak IDRetention Time (min)[M+H]+ (m/z)Proposed IdentityFormation Pathway
13.5212.094-amino-3-(2-methoxyethoxy)benzoic acidEster Hydrolysis
24.8168.06Methyl 4-amino-3-hydroxybenzoateEther Cleavage
36.2226.12Parent API-
47.5242.12Oxidized Parent (e.g., N-oxide)Amine Oxidation

Conclusion and Strategic Recommendations

This technical guide has detailed a comprehensive strategy for characterizing the thermal degradation profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride. The hypothetical data suggest the compound is stable up to approximately 220 °C, at which point it begins to decompose, likely through a combination of side-chain cleavage and ester hydrolysis.

Recommendations:

  • Manufacturing: Processing temperatures during steps like drying and milling should be maintained well below the onset of decomposition (e.g., < 150 °C) to prevent degradation.

  • Storage: The compound should be stored in well-sealed containers protected from high temperatures and humidity to minimize the risk of hydrolytic degradation.

  • Formulation: Excipient compatibility studies are crucial to ensure that formulation components do not catalyze the degradation of the API, particularly basic excipients that could facilitate ester hydrolysis.

By employing the systematic approach outlined herein, drug development professionals can build a robust understanding of an API's thermal stability, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • IJSDR. (2023).
  • Lab Manager. (2025).
  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
  • Journal of Analytical & Bioanalytical Techniques. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • International Journal of Pharmaceutical and Drug Analysis. (2025).
  • Mtoz Biolabs. Pharmaceutical Thermal Stability Analysis Service.
  • EAWAG BBD/PPS.
  • PMC. (2024).
  • Taylor & Francis Online. (2022).
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  • BenchChem. (2025).

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Exploratory

Solubility profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Foreword for the Research Scientist In modern drug development, a comprehensive understanding of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Foreword for the Research Scientist

In modern drug development, a comprehensive understanding of an Active Pharmaceutical Ingredient's (API) physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic product is built. Among these properties, aqueous solubility stands as a paramount gatekeeper to bioavailability for orally administered drugs.[] An API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[][2] Consequently, poor solubility is a leading cause of costly failures in the development pipeline.[2][3]

This guide provides a detailed examination of the aqueous solubility profile of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No. 2060031-54-9).[4] As Senior Application Scientists, our goal is to move beyond rote protocol execution. We will delve into the theoretical underpinnings that govern the solubility of this specific molecule, provide field-tested experimental methodologies that ensure data integrity, and contextualize the results within the practical framework of pharmaceutical development, such as the Biopharmaceutics Classification System (BCS).[2]

The narrative that follows is structured to build from first principles to practical application, ensuring that every experimental choice is justified by sound scientific reasoning.

Part 1: Physicochemical Landscape & Theoretical Framework

A molecule's structure is the blueprint for its physical behavior. Before any measurement is taken, a thorough analysis of the API's chemical architecture provides critical insights into its expected solubility characteristics.

Molecular Structure Analysis

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is an organic salt with the following key features:[4][5]

  • Molecular Formula : C₁₁H₁₆ClNO₄[4]

  • Molecular Weight : 261.70 g/mol [4]

  • Core Structure : A substituted methyl benzoate ring. The aromatic ring provides a degree of lipophilicity.

  • Key Functional Groups :

    • Primary Aromatic Amine (-NH₂) : This group is weakly basic and is the site of protonation by hydrochloric acid to form the hydrochloride salt (-NH₃⁺Cl⁻). This ionization is the primary driver for its aqueous solubility.[6]

    • Ether Linkage (-O-) : The 2-methoxyethoxy side chain contains two ether oxygens. These are capable of acting as hydrogen bond acceptors with water molecules, which is anticipated to contribute positively to aqueous solubility.[7]

    • Ester Group (-COOCH₃) : A relatively non-polar group that contributes to the molecule's lipophilic character.

The formation of a hydrochloride salt from the weakly basic amine is a deliberate and common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of the parent molecule, or "free base".[6]

The Critical Role of pH: Ionization and Solubility

For an ionizable compound like Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, solubility is not a single value but a profile that is critically dependent on the pH of the aqueous medium.[3] The relationship between the ionized (salt) and un-ionized (free base) forms is governed by the pKa of the conjugate acid (the -NH₃⁺ group) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation .[8][9]

For a weak base and its conjugate acid:

pH = pKa + log ( [Free Base] / [Salt] )

This equilibrium dictates that at a pH below the pKa, the protonated, ionized (salt) form will dominate. This cationic form is highly polar and interacts favorably with water, leading to higher solubility.[6] Conversely, at a pH above the pKa, the un-ionized free base form will be more prevalent. The free base is significantly less polar and, therefore, expected to have much lower intrinsic solubility.

This relationship is visualized in the diagram below.

G Low_pH Dominant Species: Protonated Cation (R-NH₃⁺) High Polarity High_Sol Result: HIGH SOLUBILITY Low_pH->High_Sol Favors dissolution Equilibrium R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) R-NH₂ (aq) + H⁺ High_pH Dominant Species: Un-ionized Free Base (R-NH₂) Low Polarity Low_Sol Result: LOW SOLUBILITY High_pH->Low_Sol Favors precipitation

Figure 1: pH-dependent equilibrium and its effect on solubility.

A further consideration is the common ion effect . At very low pH values, where the medium is typically 0.1N HCl, the high concentration of chloride ions can slightly suppress the dissolution of the hydrochloride salt, potentially causing a minor decrease in solubility compared to a non-chloride acidic buffer.[6][10]

Part 2: Definitive Measurement of Aqueous Solubility

To generate a reliable solubility profile, a robust and validated methodology is essential. We will focus on determining the thermodynamic (or equilibrium) solubility , which represents the true saturation point of the compound and is the gold standard for regulatory submissions and formulation development.[11][12] This contrasts with kinetic solubility, a higher-throughput but less precise method used for early screening, which often overestimates true solubility by generating supersaturated solutions.[13][14]

The Equilibrium Shake-Flask Method (ICH M9 Guideline)

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[15] The objective is to create a saturated solution in equilibrium with an excess of the solid API at a physiologically relevant temperature (37 °C).[16][17]

  • Preparation of pH Buffers : Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[17]

    • pH 1.2 : 0.1 N Hydrochloric Acid (HCl).

    • pH 4.5 : Acetate Buffer.

    • pH 6.8 : Phosphate Buffer.

    • Self-Validation Check: Verify the pH of each buffer with a calibrated pH meter at 37 °C before use.[16]

  • Sample Preparation :

    • Add an excess amount of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride powder to separate glass vials for each pH buffer. "Excess" is critical; enough solid must remain at the end of the experiment to confirm that saturation was achieved. A starting point is to add an amount that would be 5-10 times the anticipated solubility.

    • Add a precise volume of the pre-warmed (37 °C) pH buffer to each vial.

  • Equilibration :

    • Seal the vials securely to prevent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled chamber set to 37 ± 1 °C .[17]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can vary by compound, but a typical starting point is 24 hours, with a confirmation point at 48 hours.[13]

    • Self-Validation Check: Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 24h and 48h).[14]

  • Sample Separation :

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Immediately filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove all undissolved solids.[18] Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

  • pH Measurement :

    • Measure the pH of the remaining saturated solution in the vial to confirm it has not shifted significantly during the experiment.[14][16]

  • Quantification :

    • Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved API.

The entire workflow is depicted in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Processing cluster_analysis 4. Analysis A Weigh excess API C Add API & buffer to vials A->C B Prepare pH buffers (1.2, 4.5, 6.8) B->C D Incubate at 37°C with agitation C->D E Equilibrate for 24-48h D->E F Separate supernatant E->F G Filter (0.45 µm) F->G H Verify final pH F->H I Dilute filtrate G->I J Quantify via HPLC-UV I->J K Calculate Solubility J->K

Figure 2: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Due to the presence of a benzene ring, the compound possesses a strong UV chromophore, making HPLC with UV detection an ideal method for quantification.[19][20] It offers excellent specificity and sensitivity.

Parameter Typical Condition Rationale
Analytical Technique High-Performance Liquid Chromatography (HPLC)Provides robust separation and quantification.[20]
Stationary Phase C18 Reverse Phase Column (e.g., 150 mm × 4.6 mm, 5 µm)Standard for retaining moderately non-polar compounds.[20]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v)Common mobile phase for good peak shape and resolution.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[20]
Detection Wavelength ~245 nm (Requires experimental determination via UV scan)Wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and column loading.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Self-Validation Check: A multi-point calibration curve (typically 5-7 points) must be generated using standards of known concentration. The curve must demonstrate linearity with a correlation coefficient (R²) > 0.999.[20]

Part 3: Constructing and Interpreting the Solubility Profile

The raw data from the HPLC analysis is used to construct a pH-solubility profile, a powerful visual tool for understanding the API's behavior in the GI tract.

Data Presentation and Profile Construction

The results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL) and molar (µM) units.

pH of Medium Final pH (post-equilibration) Solubility (mg/mL) Solubility (µM)
1.21.2125.597,440
4.54.5218.269,545
6.86.791.55,732
Hypothetical Data for Illustrative Purposes

This data is then plotted as the logarithm of solubility versus pH. This graphical representation provides an immediate, intuitive understanding of the compound's solubility characteristics.

G cluster_0 pH-Solubility Profile cluster_1 High Solubility Region cluster_2 Low Solubility Region y_axis Log (Solubility) x_axis pH p1 p2 p1->p2 Solubility Curve Region1 R-NH₃⁺ Dominates p3 p2->p3 Solubility Curve Region2 R-NH₂ Dominates

Figure 3: Illustrative pH-solubility profile relationship.

As predicted by theory, the solubility is highest at low pH and decreases significantly as the pH increases past the compound's pKa, where the less soluble free base begins to predominate.

Application to the Biopharmaceutics Classification System (BCS)

The BCS framework uses solubility and permeability data to predict a drug's in vivo performance.[2] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the entire pH range of 1.2 to 6.8.[17][21]

Calculation Example:

  • Assumption : The highest single therapeutic dose of this API is 50 mg.

  • Lowest Measured Solubility : From our hypothetical data, the lowest solubility in the 1.2-6.8 pH range is 1.5 mg/mL (at pH 6.8).

  • Volume Calculation :

    • Volume needed = Highest Dose / Lowest Solubility

    • Volume needed = 50 mg / 1.5 mg/mL = 33.3 mL

References

  • Grokipedia. (n.d.). Hydrochloride.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients.
  • University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API.
  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility.
  • (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Pharmaceutical Outsourcing. (2015, May 28). Trends in Enhancing API Solubility.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • ChemScene. (n.d.). 2060031-54-9 | Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride.
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Sigma-Aldrich. (n.d.). methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.
  • (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • ResearchGate. (2023, September 3). Analysis of two active pharmaceutical ingredients (API) products using UV spectrophotometry with multi-component analysis and a fiber optic dissolution analyzer.
  • Khan Academy. (n.d.). Henderson-Hasselbalch equation (video).
  • (2019, April 8). Analysis of Two Active Pharmaceutical Ingredients (API) Products Using UV Spectrophotometry with Multi-Component Analysis and a Fiber Optic Dissolution Analyzer.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • ResearchGate. (2014, September 30). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.
  • WikiLectures. (2022, December 22). Henderson-Hasselbalch equation/derivation.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Chemistry LibreTexts. (2025, April 20). Henderson-Hasselbach Equation.
  • Ataman Kimya. (n.d.). 2-(2-METHOXYETHOXY)ETHANOL.
  • PubChem - NIH. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.
  • ResearchGate. (2025, November 1). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate | C11H15NO3 | CID 69276822.
  • ChemicalBook. (2024, October 23). 2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry.
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Volumetric properties of binary mixtures of water with methoxy(ethoxy)ethanols.
  • NextSDS. (n.d.). methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride.
  • MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Aromatic Sulfonamides as Carbonic Anhydrase Inhibitors

Preamble: A Framework for Investigating Novel Aminobenzoate Derivatives The field of medicinal chemistry is continually exploring novel chemical entities for therapeutic intervention. While the specific mechanism of acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Framework for Investigating Novel Aminobenzoate Derivatives

The field of medicinal chemistry is continually exploring novel chemical entities for therapeutic intervention. While the specific mechanism of action for Methyl 4-amino-3-(2-methoxyethoxy)benzoate derivatives is not yet extensively documented in public literature, the broader class of aminobenzoate and structurally related compounds exhibits a wide range of biological activities. These activities include cholinesterase inhibition, dihydropteroate synthase antagonism, and, notably, the inhibition of carbonic anhydrases.[1][2][3] This guide provides a comprehensive technical framework for understanding the mechanism of action of aromatic sulfonamides as potent inhibitors of carbonic anhydrase (CA). The principles and methodologies detailed herein serve as a robust template for researchers and drug development professionals investigating the biological targets and mechanisms of novel aminobenzoate derivatives.

Introduction to Carbonic Anhydrases: A Ubiquitous Metalloprotein Superfamily

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, respiration, and biosynthetic pathways. The human genome encodes for 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them attractive targets for therapeutic intervention in a variety of diseases.

The Archetypal Mechanism: Aromatic Sulfonamides as CA Inhibitors

The primary mechanism of action for aromatic sulfonamides involves the high-affinity binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction is a classic example of zinc-binding inhibition and is characterized by the following key features:

  • The Zinc-Hydroxide Nuance : The catalytic cycle of CA involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon dioxide substrate.

  • Competitive Inhibition : Aromatic sulfonamides act as potent competitive inhibitors by mimicking the transition state of the CO₂ hydration reaction.

  • Tetrahedral Coordination : The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide and coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral geometry with three histidine residues that also coordinate the zinc. This strong interaction effectively blocks the active site and prevents substrate binding.

The affinity of a sulfonamide inhibitor for a particular CA isoform is modulated by the chemical nature of the aromatic or heterocyclic ring system to which the sulfonamide group is attached. These moieties extend into the active site cavity, forming additional hydrogen bonds and van der Waals interactions with amino acid residues, which dictates the inhibitor's potency and isoform selectivity.

Visualizing the Inhibition: A Signaling Pathway Perspective

Carbonic Anhydrase Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Aromatic Sulfonamide CO2 CO₂ Substrate Active_Site CA Active Site (Zn²⁺-OH⁻) CO2->Active_Site Binds to H2O H₂O H2O->Active_Site Regenerates Transition_State Transition State Active_Site->Transition_State Nucleophilic Attack Inhibited_Complex Inhibited CA Complex (Zn²⁺-NHSO₂-R) Active_Site->Inhibited_Complex Forms stable complex HCO3 HCO₃⁻ Product Transition_State->HCO3 Forms H_plus H⁺ Product Transition_State->H_plus Releases HCO3->H2O Release allows Sulfonamide Aromatic Sulfonamide (R-SO₂NH₂) Sulfonamide->Active_Site CO2_blocked CO₂ Substrate CO2_blocked->Inhibited_Complex Binding Prevented

Caption: A diagram illustrating the normal catalytic cycle of carbonic anhydrase and its competitive inhibition by an aromatic sulfonamide.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously characterize a novel compound as a carbonic anhydrase inhibitor, a series of well-defined experiments are necessary. The following protocols provide a self-validating system for determining the potency, selectivity, and binding kinetics of a putative inhibitor.

In Vitro Enzyme Inhibition Assay: The Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the inhibitory potency of compounds.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator dye is used to monitor the proton production in real-time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the purified human CA isoform of interest (e.g., hCA II, hCA IX) in the assay buffer.

    • Prepare a stock solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare a range of concentrations of the test inhibitor (e.g., from 1 nM to 100 µM) from a high-concentration DMSO stock.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution (using a stopped-flow spectrophotometer):

    • Equilibrate the instrument to the desired temperature (typically 25°C).

    • In one syringe, load the enzyme solution containing the CA isoform, buffer, and pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • For inhibition studies, pre-incubate the enzyme solution with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) before loading into the syringe.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of remaining CA activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Experimental Workflow

Stopped_Flow_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂ Solution) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation syringe_B Syringe B: CO₂-saturated Water reagent_prep->syringe_B syringe_A Syringe A: Enzyme + Inhibitor + pH Indicator pre_incubation->syringe_A stopped_flow Stopped-Flow Instrument mixing Rapid Mixing stopped_flow->mixing syringe_A->stopped_flow syringe_B->stopped_flow data_acquisition Data Acquisition (Absorbance vs. Time) mixing->data_acquisition data_analysis Data Analysis (Calculate V₀, Plot Dose-Response) data_acquisition->data_analysis ic50 Determine IC₅₀ Value data_analysis->ic50

Caption: Workflow for determining inhibitor potency using a stopped-flow CO₂ hydration assay.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme. This allows for the determination of the binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified CA isoform in a suitable buffer (e.g., PBS), ensuring the protein is accurately concentrated and dialyzed against the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the inhibitor in the same dialysis buffer.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the CA solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the titration syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and stoichiometry 'n').

Quantitative Data and Structure-Activity Relationships (SAR)

The inhibitory potency of aromatic sulfonamides against different CA isoforms can vary by several orders of magnitude. This selectivity is crucial for therapeutic applications. Below is a representative table summarizing fictional IC₅₀ data for a series of hypothetical aminobenzoate-sulfonamide derivatives against key CA isoforms.

Compound IDR-Group ModificationhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)
AB-01 -H2501225
AB-02 -CH₃3001518
AB-03 -Cl15085
AB-04 -OCH₃4502540

Analysis of SAR: From this data, a preliminary structure-activity relationship can be deduced. The addition of a small, electron-withdrawing group like chlorine (AB-03) at a key position on the aromatic ring appears to enhance the inhibitory activity against all three isoforms, with a particularly pronounced effect on the tumor-associated isoform hCA IX. This suggests that this modification may lead to more favorable interactions within the active site of these enzymes.

Conclusion and Future Directions

The inhibition of carbonic anhydrases by aromatic sulfonamides is a well-established and therapeutically important mechanism of action. The experimental framework provided in this guide, encompassing enzymatic assays and biophysical characterization, offers a clear path for researchers to investigate the mechanism of novel compounds, including derivatives of Methyl 4-amino-3-(2-methoxyethoxy)benzoate. By systematically evaluating the potency, selectivity, and thermodynamics of binding, the full therapeutic potential of new chemical entities can be rigorously assessed. Future investigations should focus on obtaining high-resolution crystal structures of inhibitors in complex with their target CA isoforms to rationalize observed SAR and guide the design of next-generation, isoform-selective inhibitors.

References

  • Barreca, M. L., et al. (2001). Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry-letters]
  • Supuran, C. T. (2016). Future Medicinal Chemistry. [URL: https://www.future-science.com/journal/fmc]
  • Fisher, S. Z., & Tainer, J. A. (2011). Current Topics in Medicinal Chemistry. [URL: https://www.benthamscience.com/journals/current-topics-in-medicinal-chemistry/]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Application Note: Synthetic Route Development and Optimization for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride Audience: Process Chemists, Medicinal Chemistry Researchers, and API Development Scientists. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Route Development and Optimization for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride

Audience: Process Chemists, Medicinal Chemistry Researchers, and API Development Scientists.

Introduction and Chemical Rationale

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics[1].

The molecule features three distinct functional groups on a benzene scaffold: a methyl ester, a primary aniline, and a 2-methoxyethoxy ether linkage. The computational properties of this intermediate, including a TPSA of 70.78 and a LogP of 1.5024, make it highly favorable for integration into bioavailable drug candidates[1].

This application note details a robust, scalable, four-step synthetic protocol. The strategy relies on standardizing protective and functional group manipulations to ensure high regioselectivity and yield, avoiding harsh conditions that could lead to ester hydrolysis or ether cleavage.

Retrosynthetic Strategy and Workflow

The synthesis is built upon a linear sequence starting from the commercially available 4-nitro-3-hydroxybenzoic acid.

  • Esterification: Protection of the carboxylic acid to prevent interference during subsequent alkylation.

  • Alkylation: Williamson ether synthesis targeting the phenolic hydroxyl.

  • Reduction: Catalytic hydrogenation of the nitro group to the corresponding aniline.

  • Salt Formation: Precipitation of the hydrochloride salt to enhance stability and handling.

SynthesisRoute SM 4-Nitro-3-hydroxybenzoic acid (Starting Material) Step1 Step 1: Fischer Esterification Reagents: MeOH, H2SO4 Temp: 65°C SM->Step1 Int1 Methyl 4-nitro-3-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Williamson Alkylation Reagents: Br-CH2CH2-OMe, K2CO3 Solvent: DMF, Temp: 80°C Int1->Step2 Int2 Methyl 4-nitro-3-(2-methoxyethoxy)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation Reagents: H2, 10% Pd/C Solvent: MeOH, Temp: 25°C Int2->Step3 FreeBase Methyl 4-amino-3-(2-methoxyethoxy)benzoate (Free Base) Step3->FreeBase Step4 Step 4: Salt Formation Reagents: 4M HCl in Dioxane Solvent: Et2O, Temp: 0°C FreeBase->Step4 Product Target Compound CAS: 2060031-54-9 (HCl Salt) Step4->Product

Fig 1. Four-step synthetic workflow for CAS 2060031-54-9.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the synthetic sequence.

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 EsterificationMethanol, H₂SO₄ (cat.)Excess / 0.1651292%
2 Alkylation1-Bromo-2-methoxyethane, K₂CO₃1.2 / 2.080885%
3 ReductionH₂ (gas), 10% Pd/CExcess / 0.0525495%
4 Salt Formation4M HCl in Dioxane1.101>98%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 4-nitro-3-hydroxybenzoate
  • Causality & Design: A standard Fischer esterification is employed. Methanol serves as both the reactant and the solvent, driving the equilibrium toward the ester product according to Le Chatelier's principle. Sulfuric acid acts as the protonating catalyst.

  • Protocol:

    • Charge a round-bottom flask with 4-nitro-3-hydroxybenzoic acid (10.0 g, 54.6 mmol) and anhydrous methanol (100 mL).

    • Slowly add concentrated sulfuric acid (0.3 mL, ~0.1 eq) dropwise while stirring.

    • Equip the flask with a reflux condenser and heat to 65°C for 12 hours.

    • Concentrate the reaction mixture in vacuo to remove excess methanol.

    • Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a pale yellow solid.

Step 2: Synthesis of Methyl 4-nitro-3-(2-methoxyethoxy)benzoate
  • Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base. Its pKa is sufficient to deprotonate the relatively acidic phenol (enhanced by the electron-withdrawing ortho-nitro group) without causing hydrolysis of the newly formed methyl ester. DMF is used as a polar aprotic solvent to accelerate the Sₙ2 substitution.

  • Protocol:

    • Dissolve Methyl 4-nitro-3-hydroxybenzoate (9.0 g, 45.6 mmol) in anhydrous DMF (80 mL).

    • Add anhydrous K₂CO₃ (12.6 g, 91.2 mmol, 2.0 eq) and stir at room temperature for 15 minutes to allow for phenoxide formation.

    • Add 1-bromo-2-methoxyethane (7.6 g, 54.7 mmol, 1.2 eq) dropwise.

    • Heat the reaction mixture to 80°C and stir for 8 hours under a nitrogen atmosphere.

    • Cool to room temperature, quench with ice water (200 mL), and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 3: Synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate (Free Base)
  • Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most atom-economical and clean method for reducing the nitro group. The mild room-temperature conditions prevent the cleavage of the benzyl-like ether or the reduction of the ester group.

  • Protocol:

    • Dissolve the intermediate from Step 2 (10.0 g, 39.2 mmol) in methanol (100 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (1.0 g) under a steady stream of nitrogen to prevent ignition.

    • Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker at 1 atm).

    • Stir vigorously at 25°C for 4 hours. Monitor completion via TLC or LC-MS.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

    • Concentrate the filtrate in vacuo to yield the free base as a viscous oil or low-melting solid.

Step 4: Formation of the Hydrochloride Salt (CAS: 2060031-54-9)
  • Causality & Design: The use of anhydrous HCl in dioxane ensures that no water is introduced into the system, which could lead to ester hydrolysis. Diethyl ether is used as an anti-solvent to drive the quantitative precipitation of the target hydrochloride salt[1].

  • Protocol:

    • Dissolve the free base (8.0 g, 35.5 mmol) in anhydrous diethyl ether (80 mL). Cool the solution to 0°C in an ice bath.

    • Slowly add 4M HCl in dioxane (9.8 mL, 39.1 mmol, 1.1 eq) dropwise with vigorous stirring. A white precipitate will begin to form immediately.

    • Stir the suspension at 0°C for 1 hour to ensure complete crystallization.

    • Filter the precipitate under a vacuum and wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL).

    • Dry the solid under high vacuum at 40°C for 12 hours to afford Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (Molecular Weight: 261.70 g/mol ) as a highly pure white powder[1].

References

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride in Pharmaceutical Intermediate Synthesis

Introduction and Strategic Overview Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a substituted aromatic amine that presents itself as a versatile building block for the synthesis of complex organic molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a substituted aromatic amine that presents itself as a versatile building block for the synthesis of complex organic molecules in the pharmaceutical landscape. Its structure, featuring a nucleophilic aniline moiety, a modifiable methyl ester, and an ether side-chain, offers multiple reaction handles for diversification. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

While direct literature citing this specific intermediate (CAS No. 2060031-54-9) in the synthesis of a marketed API is sparse, its structural motifs are present in various bioactive compounds. For instance, the 2-methoxyphenoxy ethanamine side chain is a key component of the beta-blocker Carvedilol[1][2][3]. This suggests the utility of the 3-(2-methoxyethoxy)aniline scaffold in modulating interactions with biological targets.

This guide provides a comprehensive framework for utilizing Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride as a core intermediate. The primary application detailed herein is its use in N-acylation reactions to form amide bonds, a cornerstone of medicinal chemistry for generating libraries of new chemical entities (NCEs) for drug discovery screening.

Physicochemical Properties
PropertyValueSource
CAS Number 2060031-54-9[4]
Molecular Formula C₁₁H₁₆ClNO₄[4]
Molecular Weight 261.71 g/mol [4]
Appearance Powder
Purity ≥95% (typical)[4]
Safety and Handling

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant and may cause respiratory irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

Core Application: N-Acylation for Amide Library Synthesis

The primary amino group of Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a prime site for chemical modification. N-acylation with a diverse range of carboxylic acids is a robust strategy to generate a library of amides. These amides can then be screened for biological activity. The methyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid or used in further transformations.

This section details a reliable protocol for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This method is widely employed due to its mild reaction conditions, high yields, and suppression of racemization for chiral carboxylic acids[5][6].

Mechanism of EDC/HOBt-Mediated Amide Coupling

The reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid for nucleophilic attack by the amine.

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of HOBt-Ester: This unstable intermediate is intercepted by HOBt to form a more stable, yet still reactive, HOBt-activated ester. This step is crucial as it minimizes side reactions and prevents the racemization of chiral centers adjacent to the carboxyl group.

  • Nucleophilic Attack: The primary amine of Methyl 4-amino-3-(2-methoxyethoxy)benzoate attacks the carbonyl carbon of the HOBt-ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases HOBt.

EDC_HOBt_Mechanism cluster_activation Step 1 & 2: Carboxylic Acid Activation cluster_coupling Step 3 & 4: Amide Formation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (unstable) R-COOH->O-Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O-Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product N-Acylated Product HOBt_Ester->Amide_Product + Amine Amine Methyl 4-amino-3- (2-methoxyethoxy)benzoate HOBt_regen HOBt (regenerated) Amide_Product->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol: General Procedure for N-Acylation

This protocol describes the coupling of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride with a generic carboxylic acid.

Materials and Reagents
ReagentM.W.Equiv.Purpose
Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl261.711.0Starting Material
Carboxylic Acid (R-COOH)Varies1.1Acylating Agent
EDC·HCl191.701.2Coupling Reagent
HOBt (anhydrous)135.121.2Additive
N,N-Diisopropylethylamine (DIPEA)129.243.0Non-nucleophilic Base
Anhydrous Dimethylformamide (DMF)--Solvent
Ethyl Acetate (EtOAc)--Extraction Solvent
1M HCl (aq)--Aqueous Wash
Saturated NaHCO₃ (aq)--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Na₂SO₄ or MgSO₄--Drying Agent
Step-by-Step Methodology

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve carboxylic acid, amine HCl, and HOBt in anhydrous DMF. B Cool solution to 0 °C (ice-water bath). A->B C Add DIPEA to neutralize HCl and deprotonate carboxylic acid. B->C D Add EDC·HCl portion-wise. C->D E Allow reaction to warm to RT. D->E F Stir for 4-18 hours. E->F G Monitor progress by TLC or LC-MS. F->G H Dilute with EtOAc. G->H I Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. H->I J Dry organic layer over Na₂SO₄. I->J K Filter and concentrate in vacuo. J->K L Purify crude product by flash column chromatography. K->L

Caption: General workflow for N-acylation reaction.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq), Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (1.0 eq), and HOBt (1.2 eq).

  • Solvation and Cooling: Add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the amine). Stir the mixture until all solids are dissolved, then cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The initial 1.0 equivalent neutralizes the hydrochloride salt of the amine, while the subsequent equivalents act as the base for the coupling reaction. Stir for 10 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting amine.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10 volumes of the DMF used). Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acidic wash removes unreacted amine and basic byproducts like DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

Analytical Characterization

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product should have an Rf value distinct from the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is standard[7].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. Key diagnostic signals include the appearance of an amide N-H proton (typically a singlet or triplet between 7-9 ppm in ¹H NMR) and the disappearance of the primary amine protons.

References

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. (n.d.). SciSpace. [Link]

  • Reddy, K. T., Kumar, K. S., & Dubey, P. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar. [Link]

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

  • A facile synthesis of carvedilol via β-amino alcohol intermediate. (n.d.). ResearchGate. [Link]

  • Kumar, K. S., Reddy, K. T., & G, M. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025). MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]

  • Lonshakov, D. V., et al. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. RSC.org. [Link]

  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (n.d.). ChemRxiv. [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. [Link]

  • US Patent 7547798B2. (2009). Process for preparing aminobenzoate esters.
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Der Pharma Chemica. [Link]

  • US Patent Publication US20030065211A1. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. (n.d.). TSI Journals. [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ResearchGate. [Link]

  • US Patent Publication US20070149802A1. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
  • US Patent 5631356A. (1997). Selective N-acylation of amino alcohols.

Sources

Method

Preparation and Validation of Standard Stock Solutions: Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Executive Summary & Application Context Accurate quantitative analysis in drug development and quality control relies fundamentally on the integrity of analytical standard stock solutions. Methyl 4-amino-3-(2-methoxyetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Accurate quantitative analysis in drug development and quality control relies fundamentally on the integrity of analytical standard stock solutions. Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9) is a critical pharmaceutical intermediate and reference standard [1]. Because any volumetric or gravimetric error during stock preparation propagates exponentially through subsequent serial dilutions, establishing a rigorous, self-validating protocol is paramount. This guide outlines the physicochemical rationale, step-by-step methodology, and orthogonal quality control (QC) procedures required to prepare highly accurate stock solutions in compliance with ICH Q2(R1) analytical validation standards [2].

Physicochemical Profiling & Causality in Solvent Selection

Understanding the molecular properties of the analyte is the first step in protocol design. Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride has a molecular weight of 261.70 g/mol and features both an aniline-derivative amine and a benzoate ester [1].

  • Salt Form Advantage: As a hydrochloride (HCl) salt, the molecule is pre-protonated. This significantly enhances its solubility in polar protic solvents (like water and methanol) compared to its free-base counterpart.

  • Stability Considerations: The primary amine is susceptible to photo-oxidation, and the ester is vulnerable to hydrolysis at extreme pH levels. Therefore, neutral to slightly acidic non-aqueous solvents (or unbuffered Milli-Q water) paired with actinic (amber) glassware are required to prevent degradation.

Table 1: Solvent Selection and Solubility Matrix

SolventEstimated SolubilityCausality & Application Context
Methanol (LC-MS Grade) > 20 mg/mLPrimary Choice: Excellent solvation of the HCl salt; highly volatile for LC-MS desolvation; low risk of ester hydrolysis.
DMSO (Anhydrous) > 50 mg/mLAlternative: Ideal for high-concentration master stocks (e.g., 100 mM) for high-throughput screening. Must be anhydrous to prevent moisture-induced degradation.
Milli-Q Water > 10 mg/mLAqueous Assays: Suitable for short-term working solutions. The dissolved HCl salt naturally buffers the solution to a mildly acidic, stable pH.

Materials, Reagents, and Equipment Specifications

To ensure trustworthiness and traceability, all materials must meet analytical-grade specifications:

  • Analyte: Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (Purity ≥ 98%, stored at room temperature in a desiccator) [1].

  • Solvent: LC-MS Grade Methanol (or chosen solvent from Table 1).

  • Equipment:

    • Calibrated analytical microbalance (Readability: ±0.01 mg).

    • Class A volumetric flasks (e.g., 10 mL).

    • Positive displacement pipettes (to avoid vapor pressure errors with organic solvents).

    • Amber glass HPLC storage vials with PTFE-lined caps.

Step-by-Step Methodology: Gravimetric & Volumetric Preparation

The following workflow illustrates the critical path for preparing a 1.0 mg/mL standard stock solution.

Workflow Start Methyl 4-amino-3-(2-methoxyethoxy) benzoate HCl (Solid) Weigh 1. Gravimetric Weighing (Analytical Balance, ±0.01 mg) Start->Weigh Dissolve 2. Primary Dissolution (Add 70% Solvent & Sonicate) Weigh->Dissolve Equilibrate 3. Thermal Equilibration (Return to 20-25°C) Dissolve->Equilibrate Heat generated during sonication Volume 4. Volume Make-up (Class A Volumetric Flask) Equilibrate->Volume Prevents volumetric error Aliquots 5. Aliquoting & Storage (Amber Vials, -20°C) Volume->Aliquots QC 6. QC Verification (Stock A vs Stock B ≤ 2% Diff) Volume->QC Orthogonal validation

Fig 1: Workflow for the gravimetric preparation and validation of analytical standard stock solutions.

Protocol: 1.0 mg/mL Master Stock in Methanol
  • Anti-Static Preparation: Wipe the analytical balance and spatulas with an anti-static gun or damp cloth. HCl salts can be highly static, leading to weighing drift.

  • Gravimetric Weighing: Accurately weigh exactly 10.00 mg of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride on a tared weighing boat. Record the exact mass (e.g., 10.04 mg).

  • Quantitative Transfer: Carefully transfer the powder into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of Methanol, transferring the rinses into the flask to ensure 100% quantitative recovery.

  • Primary Dissolution: Add Methanol to fill the flask to approximately 70% of its total volume (≈ 7 mL). Sonicate the flask for 2–3 minutes until visual inspection confirms complete dissolution.

  • Critical Step - Thermal Equilibration: Causality: Sonication transfers kinetic energy, heating the solvent and causing it to expand. If made up to volume while warm, the solution will contract upon cooling, resulting in a higher-than-intended concentration. Allow the flask to rest on the bench for 15 minutes until it returns to ambient temperature (20–25°C).

  • Volume Make-up: Using a Pasteur pipette, add Methanol dropwise until the bottom of the meniscus rests perfectly on the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and invert it gently 10–15 times to ensure a homogeneous concentration gradient.

  • Aliquoting: Immediately transfer the solution into 1 mL amber glass vials. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric moisture introduction during subsequent uses.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal validation mechanisms. To ensure the stock solution is fit-for-purpose under ICH Q2(R1) guidelines (which dictate stringent accuracy and precision parameters) [2], you must implement an Orthogonal Dual-Stock Verification .

Never rely on a single preparation. Human error during weighing or static loss can invisibly skew the concentration.

  • Independent Preparation: Have two different analysts (or the same analyst using two independent weighings) prepare "Stock A" and "Stock B" using the exact protocol above.

  • Dilution & Injection: Dilute both stocks to a working concentration (e.g., 10 µg/mL) using the same diluent and volumetric pipettes. Inject both into the HPLC/LC-MS system.

  • System Suitability & Acceptance Criteria:

    • Calculate the Response Factor ( RF=ExactCalculatedConcentrationPeakArea​ ) for both stocks.

    • Calculate the validation ratio: RFStockB​RFStockA​​×100 .

    • Self-Validation Check: The ratio must fall between 98.0% and 102.0% [2]. If the variance exceeds 2%, a systematic error has occurred, and both stocks must be discarded and remade. If they pass, Stock A is designated as the primary quantitative standard, and Stock B is reserved as the QC check standard.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Quality Guidelines. Available at:[Link]

Application

Application Note: In Vitro Assay Protocols for Drug Discovery Utilizing Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride

Introduction & Mechanistic Rationale Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS 2060031-54-9) is a highly functionalized chemical building block widely utilized in the synthesis of targeted small-molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS 2060031-54-9) is a highly functionalized chemical building block widely utilized in the synthesis of targeted small-molecule therapeutics[1]. Its structural architecture offers three distinct advantages for rational drug design:

  • Aniline Moiety : Serves as a classic hydrogen-bond donor, frequently utilized for binding to the hinge region of kinases.

  • 2-Methoxyethoxy Ether : Enhances aqueous solubility and acts as a hydrogen-bond acceptor, improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Methyl Ester : Provides a versatile synthetic handle for rapid derivatization (e.g., saponification followed by amide coupling) to generate diverse screening libraries.

When incorporating this core into high-throughput screening (HTS) libraries, researchers must validate both the intrinsic properties of the building block and the target engagement of its derivatives. This guide details three self-validating in vitro protocols designed to profile libraries derived from this compound.

Causality in Assay Selection
  • Cytotoxicity : Aniline derivatives can occasionally exhibit off-target cytotoxicity. Using an ATP-dependent luminescent assay ensures the core scaffold does not introduce pan-assay interference or basal toxicity[2].

  • Microsomal Stability : The ester and ether linkages are susceptible to carboxylesterase hydrolysis and CYP450-mediated O-dealkylation, respectively. Early profiling in human liver microsomes (HLMs) isolates these metabolic liabilities[3].

  • Target Engagement : Because substituted benzoates can exhibit intrinsic autofluorescence, standard fluorescence assays may yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates short-lived background autofluorescence, ensuring a high signal-to-noise ratio[4].

Workflow BB Methyl 4-amino-3- (2-methoxyethoxy)benzoate (Building Block) Synth Library Synthesis (Amide/Ester Derivatization) BB->Synth Functionalization ADME In Vitro ADME-Tox (Microsomal Stability & Viability) Synth->ADME Core Profiling Screen TR-FRET Kinase Screening Synth->Screen Target Engagement Hit Hit Identification & Lead Optimization ADME->Hit Safety/Stability Data Screen->Hit Potency Data

Caption: Workflow integrating the building block into library synthesis, ADME profiling, and screening.

Experimental Protocols

High-Throughput Cytotoxicity Screening (CellTiter-Glo®)

Self-Validating System : This protocol uses Staurosporine as a positive control for cell death and 0.1% DMSO as a vehicle control. Assay robustness is confirmed if the calculated Z'-factor is > 0.5. The homogeneous "add-mix-measure" format minimizes pipetting errors[5].

Step-by-Step Methodology :

  • Cell Plating : Seed target cells (e.g., HEK293 or HepG2) at 10,000 cells/well in 90 µL of serum-supplemented media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition : Add 10 µL of the synthesized derivative (or the core building block) at varying concentrations (0.1 µM to 100 µM). Incubate for 48 hours.

  • Reagent Preparation : Reconstitute the lyophilized in CellTiter-Glo® Buffer[6].

  • Lysis and Reaction : Add 100 µL of the reagent directly to each well. The buffer lyses the cells, releasing ATP which drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable luminescent signal[6].

  • Measurement : Shake the plate on an orbital shaker for 2 minutes to induce complete lysis. Incubate at room temperature for 10 minutes to stabilize the signal, then read on a microplate luminometer.

In Vitro Liver Microsomal Stability Assay

Self-Validating System : Includes a "No-NADPH" control to differentiate CYP-mediated metabolism from esterase-driven hydrolysis of the methyl ester. Verapamil is used as a high-clearance control, and Warfarin as a low-clearance control[3].

Step-by-Step Methodology :

  • Preparation : Prepare a 1 mg/mL suspension of in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[3].

  • Pre-Incubation : Aliquot 190 µL of the HLM suspension into a 96-well plate. Add 2 µL of the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding 10 µL of a 20 mM NADPH regenerating system.

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, remove a 20 µL aliquot and immediately quench it in 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 200 nM Warfarin)[7].

  • Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[7].

Target-Based Kinase Inhibition Assay (TR-FRET)

Self-Validating System : Includes a "No-Enzyme" negative control to establish background FRET and a known pan-kinase inhibitor to validate the dynamic range[4].

Step-by-Step Methodology :

  • Kinase Reaction : In a 384-well low-volume plate, combine 5 µL of recombinant kinase, 2.5 µL of the test derivative (in 4% DMSO buffer), and 2.5 µL of a master mix containing ATP (at Km​ concentration) and a biotinylated peptide substrate.

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Mix : Add 10 µL of detection buffer containing 50 mM EDTA (to quench the kinase reaction by chelating Mg²⁺), a (Donor), and Streptavidin-APC (Acceptor)[4].

  • Signal Development : Incubate for 2 hours at room temperature to allow antibody-substrate and streptavidin-biotin binding.

  • Measurement : Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 nm ratio to determine kinase activity[4].

TRFRET Kinase Kinase + ATP + Substrate Peptide Phos Phosphorylated Substrate Kinase->Phos Phosphorylation Inhibitor Derivative (Inhibitor) Inhibitor->Kinase Blocks Eu Europium-Anti-Phospho Antibody (Donor) Phos->Eu Binds APC Streptavidin-APC (Acceptor) Phos->APC Binds (Biotin tag) Signal TR-FRET Signal (665nm / 620nm Ratio) Eu->Signal Energy Transfer (337nm ex) APC->Signal Emission (665nm)

Caption: TR-FRET kinase assay mechanism demonstrating donor-acceptor proximity upon substrate phosphorylation.

Data Presentation

The following table summarizes representative quantitative data for the core building block and hypothetical synthesized derivatives, demonstrating how the assays validate the structural modifications.

Compound IDStructure DescriptionCytotoxicity CC50​ (µM)HLM t1/2​ (min)Kinase IC50​ (nM)Assay Conclusion
Core (CAS 2060031-54-9) Methyl ester, unsubstituted amine> 10012.5> 10,000Non-toxic, high esterase liability, no target engagement.
Derivative A Amide coupled, intact ether> 10045.0250Improved stability, moderate potency.
Derivative B Amide coupled, ether modified45.588.212High potency, excellent stability, slight cytotoxicity.
Staurosporine Positive Control0.8N/A1.5Validates assay dynamic range and cell death.

References

  • Anticancer Research. "Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors". Anticancer Res. 2015;35(7):3849-3860. URL:[Link]

  • National Institutes of Health (PMC). "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay". J Biomol Screen. 2009. URL:[Link]

  • National Institutes of Health (PMC). "Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors: Synthesis, Biological Evaluation, and Profiling Drug-like Properties". Anticancer Res. 2015. URL:[Link]

Sources

Method

Reagents required for the esterification of 4-amino-3-(2-methoxyethoxy)benzoic acid

Application Note: Reagents and Protocols for the Selective Esterification of 4-Amino-3-(2-methoxyethoxy)benzoic Acid Executive Summary This application note outlines the optimal reagents, mechanistic rationale, and step-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Selective Esterification of 4-Amino-3-(2-methoxyethoxy)benzoic Acid

Executive Summary

This application note outlines the optimal reagents, mechanistic rationale, and step-by-step methodologies for the chemoselective esterification of 4-amino-3-(2-methoxyethoxy)benzoic acid (CAS: 1096330-19-6)[1]. As a bifunctional building block containing both a primary aromatic amine and a carboxylic acid, it requires stringently controlled conditions to prevent unwanted N-acylation or polymerization during ester synthesis.

Chemical Context & Mechanistic Rationale

4-Amino-3-(2-methoxyethoxy)benzoic acid features an electron-donating 2-methoxyethoxy group ortho to an aniline-type amine[1]. When targeting the esterification of the carboxylic acid (e.g., to form a methyl ester), the primary amine poses a significant chemoselectivity challenge.

If standard peptide coupling reagents (e.g., EDC/DMAP) or basic alkylation conditions (e.g., Alkyl halide / K₂CO₃) are employed, the amine acts as a competing nucleophile, leading to N-acylation or N-alkylation. To achieve absolute chemoselectivity, acid-catalyzed esterification is mandatory[2].

Reagents such as Thionyl Chloride (SOCl₂) in methanol or Sulfuric Acid (H₂SO₄) in methanol (Fischer esterification) are the gold standards for para-aminobenzoic acid (PABA) derivatives[3],[4]. Under these highly acidic conditions, the amine is quantitatively protonated to form an anilinium ion (-NH₃⁺). This completely neutralizes its nucleophilicity[5]. The carboxylic acid is simultaneously activated (as an acyl chloride via SOCl₂) and undergoes rapid nucleophilic attack by the alcohol[5].

Reagent Selection Matrix

To ensure high yield and scalability, the following table summarizes the quantitative and qualitative data comparing common esterification reagents for this substrate:

Reagent SystemMechanism of Amine ProtectionChemoselectivityExpected YieldPracticality & Scalability
SOCl₂ / Methanol In situ HCl generation protonates the amine (-NH₃⁺)[5].Excellent (No N-acylation)>90% High: Gaseous byproducts (SO₂, HCl) are easily removed in vacuo.
H₂SO₄ / Methanol H₂SO₄ protonates the amine (-NH₃⁺)[2].Excellent (No N-acylation)75–85% Moderate: Requires extensive aqueous workup to neutralize the strong acid; equilibrium-limited[4].
EDC·HCl / DMAP None (Amine remains a free base).Poor (High risk of polymerization)<40% Low: Expensive reagents; complex purification required to separate amides.

Detailed Experimental Protocol: Thionyl Chloride-Mediated Methyl Esterification

Reaction Scale: 10 mmol

Reagents Required:

  • Substrate: 4-Amino-3-(2-methoxyethoxy)benzoic acid (2.11 g, 10 mmol)[6]

  • Solvent/Reactant: Anhydrous Methanol (20 mL)

  • Activator: Thionyl Chloride (1.45 mL, 20 mmol, 2.0 eq)

  • Workup: Saturated Aqueous NaHCO₃ (~30 mL), Ethyl Acetate (30 mL), Brine (15 mL), Anhydrous Na₂SO₄.

Step-by-Step Procedure:

  • Suspension: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.11 g of 4-amino-3-(2-methoxyethoxy)benzoic acid in 20 mL of anhydrous methanol.

    • Causality: Methanol serves a dual purpose as both the solvent and the nucleophile for the esterification[5].

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: The subsequent addition of SOCl₂ is highly exothermic. Cooling prevents violent boiling of the methanol and suppresses unwanted thermal side reactions[7].

  • Activation: Add 1.45 mL of thionyl chloride dropwise over 10–15 minutes.

    • Causality: SOCl₂ reacts with methanol and the carboxylic acid to generate HCl gas in situ. Slow addition controls the evolution of HCl and SO₂ gases. The generated HCl immediately protonates the primary amine, protecting it from self-condensation[5].

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C (reflux) for 12–18 hours.

    • Causality: Elevated temperature drives the formation of the acyl chloride intermediate and its subsequent nucleophilic acyl substitution by methanol to completion[3],[7].

  • Concentration: Once complete (monitor by TLC, typically 50% EtOAc/Hexanes), cool the mixture to room temperature and concentrate under reduced pressure.

    • Causality: Removes excess methanol and residual volatile byproducts, leaving the product as a hydrochloride salt.

  • Neutralization & Workup: Suspend the crude hydrochloride salt in 30 mL of ethyl acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: The weak base neutralizes the anilinium hydrochloride salt, regenerating the free aromatic amine. This allows the target ester to partition cleanly into the organic layer[3],[7].

  • Isolation: Separate the layers, wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 4-amino-3-(2-methoxyethoxy)benzoate.

Reaction Mechanism & Workflow

G Substrate 4-Amino-3-(2-methoxyethoxy) benzoic acid Reagents SOCl2 + Methanol (0 °C to Reflux) Substrate->Reagents Protonation In situ HCl Generation Amine Protonation (-NH3+) Reagents->Protonation Step 1a Activation Acyl Chloride Formation (-COCl) Reagents->Activation Step 1b Esterification Nucleophilic Attack by MeOH (Ester Formation) Protonation->Esterification Protects Amine Activation->Esterification Activates Carboxyl Workup Aqueous Workup (NaHCO3 Neutralization) Esterification->Workup Quench Product Methyl 4-amino-3-(2-methoxyethoxy) benzoate Workup->Product Free Base Isolation

Workflow and mechanistic pathway for the chemoselective esterification of the target benzoic acid.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, perform the following checks:

  • ¹H NMR (CDCl₃): Confirm the disappearance of the broad -COOH peak (typically >10 ppm) and the appearance of a sharp singlet at ~3.85 ppm corresponding to the new methyl ester (-COOCH₃). The primary amine (-NH₂) should appear as a broad singlet integrating to 2 protons around 4.0–4.5 ppm, confirming it was not acylated.

  • LC-MS: The expected exact mass for the methyl ester (C₁₁H₁₅NO₄) is 225.10 g/mol . Look for the [M+H]⁺ peak at m/z 226.1.

  • Troubleshooting: If an emulsion forms during the NaHCO₃ workup (Step 6), it is likely due to incomplete neutralization of the amine salt. Verify the aqueous layer is strictly pH ≥ 8 before attempting to separate the layers.

References

  • Title: 4-amino-3-(2-methoxyethoxy)benzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects Source: Molecules (MDPI), 2022; 27(14):4606. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl Synthesis

Welcome to the Technical Support Center. The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride—an electron-rich aniline intermediate utilized in advanced pharmaceutical development—presents specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride—an electron-rich aniline intermediate utilized in advanced pharmaceutical development—presents specific chemoselectivity and purification challenges.

This guide provides a mechanistic troubleshooting framework for the three primary synthetic stages: O-alkylation, nitro reduction, and hydrochloride salt crystallization.

G SM Starting Material (Phenol) Int1 Intermediate 1 (Nitro Ether) SM->Int1 Alkylation (K2CO3, R-Br) ImpA Impurity A (Ester Hydrolysis) SM->ImpA Water/Base Int2 Intermediate 2 (Amino Ether) Int1->Int2 Reduction (H2, Pd/C) ImpB Impurity B (Hydroxylamine) Int1->ImpB Partial Reduction API Final Product (HCl Salt) Int2->API Salt Formation (HCl) ImpC Impurity C (Trapped Solvent) Int2->ImpC Crash Precipitation

Figure 1: Synthetic workflow of the target API and primary impurity generation points.

Module 1: O-Alkylation Impurities (Phenol to Nitro Ether)

Context: Conversion of Methyl 4-nitro-3-hydroxybenzoate to Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate using 1-bromo-2-methoxyethane and potassium carbonate ( K2​CO3​ ).

Q: Why is my HPLC showing a massive impurity peak corresponding to the carboxylic acid (3-(2-methoxyethoxy)-4-nitrobenzoic acid)? A: You are observing ester hydrolysis (saponification). While K2​CO3​ is a mild base ideal for O-alkylation, the presence of trace water in the solvent or the base itself leads to the generation of hydroxide ions ( H2​O+CO32−​⇌HCO3−​+OH− ). Hydroxide is a hard nucleophile that rapidly attacks the methyl ester. This causality is well-documented in standard O-alkylation protocols where strictly anhydrous conditions are paramount [1].

Q: The reaction stalls at 80% conversion. Adding more alkylating agent doesn't push it to completion. What is the mechanism of this failure? A: 1-bromo-2-methoxyethane is prone to thermal degradation and elimination side-reactions during prolonged heating. Additionally, if your base was partially consumed by neutralizing trace moisture, you lack the stoichiometric phenoxide required for the SN​2 displacement.

Self-Validating Protocol: Optimized O-Alkylation
  • Preparation: Dry K2​CO3​ at 120°C under vacuum for 12 hours. Use N,N-Dimethylformamide (DMF) with a Karl Fischer (KF) water content of < 0.05%.

  • Reaction: Charge 1.0 eq starting material, 2.0 eq anhydrous K2​CO3​ , and 0.1 eq KI (to generate the more reactive alkyl iodide in situ via the Finkelstein reaction). Add 1.2 eq 1-bromo-2-methoxyethane. Heat to 60°C.

  • Validation (In-Process Control): After 4 hours, pull a 0.1 mL aliquot, dilute in 1 mL MeOH, and analyze via HPLC.

  • Decision Gate: If starting material is > 2%, do NOT add more bromide. Add 0.5 eq of fresh anhydrous K2​CO3​ and stir for 1 hour, then re-check. The reaction is validated for workup ONLY when starting material is < 1% and the ester hydrolysis impurity is < 0.5%.

Module 2: Nitro Reduction Impurities (Nitro Ether to Amino Ether)

Context: Catalytic hydrogenation of the nitro group using Palladium on Carbon (Pd/C) and H2​ gas.

Q: My LC-MS shows a persistent M+16 impurity (RRT ~0.85). Prolonged reaction times don't eliminate it. What is this? A: This is the hydroxylamine intermediate (Methyl 4-(hydroxyamino)-3-(2-methoxyethoxy)benzoate). The catalytic hydrogenation of nitroarenes is a stepwise process. The reduction of the hydroxylamine to the final aniline is the rate-limiting step and is highly susceptible to hydrogen starvation or catalyst poisoning [2].

H N Nitroarene (Ar-NO2) NO Nitrosoarene (Ar-NO) N->NO +H2, -H2O NHOH Hydroxylamine (Ar-NHOH) NO->NHOH +H2 NH2 Aniline (Ar-NH2) NHOH->NH2 +H2, -H2O (Rate Limiting)

Figure 2: Stepwise mechanism of catalytic nitroarene hydrogenation highlighting the bottleneck.

Q: How do I prevent the hydroxylamine from accumulating? A: Hydroxylamine accumulation is primarily a mass-transfer problem. If the dissolution rate of H2​ gas into the solvent is slower than the chemical consumption rate at the catalyst surface, the catalyst becomes starved of hydrogen, arresting the reaction.

Self-Validating Protocol: High-Conversion Hydrogenation
  • Setup: Charge the nitro ether and 5 wt% of 10% Pd/C into an autoclave. Use a solvent blend of EtOAc/MeOH (4:1) to balance hydrogen and product solubility.

  • Execution: Purge with N2​ (3x), then H2​ (3x). Pressurize to 40 psi H2​ . Crucially, set the impeller speed to >600 RPM to eliminate gas-liquid mass transfer resistance.

  • Validation (In-Process Control): Monitor hydrogen uptake. Once uptake ceases, stir for an additional 1 hour. Pull an aliquot and run HPLC.

  • Decision Gate: If the hydroxylamine peak (RRT 0.85) is > 0.1%, do NOT heat the mixture (heating hydroxylamines causes disproportionation into azoxy dimers). Instead, vent the reactor, add 2 wt% fresh Pd/C, repressurize, and stir for 2 hours. Proceed to filtration ONLY when hydroxylamine is undetectable.

Module 3: Salt Formation & Crystallization

Context: Conversion of the free base to the hydrochloride salt.

Q: My isolated HCl salt contains high levels of residual ethyl acetate that won't dry out, and the powder is slightly pink. Why? A: The pink hue indicates trace oxidation of the electron-rich aniline core into highly colored quinone-imine species, which occurs if the free base is exposed to oxygen in solution. The trapped solvent is a result of "crash precipitation." When HCl is added rapidly, the salt precipitates instantly, trapping solvent molecules within the crystal lattice (occlusion).

Self-Validating Protocol: Controlled Crystallization
  • Preparation: Dissolve the validated free base in degassed Ethanol (10 volumes) under an Argon atmosphere to prevent oxidation.

  • Execution: Heat to 50°C. Slowly add 1.05 eq of HCl (as a 2M solution in diethyl ether) dropwise over 1 hour. The solution should remain clear.

  • Crystallization: Cool the reactor at a strict, controlled rate of 0.5°C/min down to 5°C. Seed crystals may be added at 35°C to induce nucleation.

  • Validation: Filter and wash with cold, degassed heptane. Dry under vacuum at 40°C for 12 hours. Run Headspace Gas Chromatography (GC-HS). The batch is validated ONLY if EtOAc and Ethanol are both < 5000 ppm.

Quantitative Data: Impurity Tracking & Control Strategy
Impurity NameOrigin StageStructure / TypeRRT (Approx.)Mechanistic CausePrimary Control Strategy
Impurity A Alkylation3-(2-methoxyethoxy)-4-nitrobenzoic acid0.45Ester saponification by OH− Strict anhydrous conditions; dry K2​CO3​ .
Impurity B AlkylationMethyl 4-nitro-3-hydroxybenzoate0.60Incomplete alkylationFinkelstein catalysis (KI); monitor base depletion.
Impurity C ReductionMethyl 4-(hydroxyamino)-3-(2-methoxyethoxy)benzoate0.85Arrested hydrogenationHigh agitation (>600 RPM); avoid catalyst poisons.
Impurity D Salt FormationQuinone-imine derivatives1.15Air oxidation of anilineDegassed solvents; strict Argon/Nitrogen atmosphere.
References
  • Convenient O-alkylation of phenols. Academia.edu. Available at:[Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. Available at:[Link]

Optimization

Preventing oxidation of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride during storage

Welcome to the dedicated support guide for ensuring the stability and integrity of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride. This document provides in-depth technical guidance, troubleshooting protocols,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for ensuring the stability and integrity of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride. This document provides in-depth technical guidance, troubleshooting protocols, and best practices derived from established principles of organic chemistry and pharmaceutical stability testing. Our goal is to empower researchers, scientists, and drug development professionals to prevent, identify, and resolve issues related to the oxidative degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My vial of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, which was initially a white or off-white powder, has developed a yellow or brownish tint. What is the cause?

A: A color change is a primary indicator of chemical degradation, most commonly oxidation. The aromatic amine functional group in the molecule is susceptible to oxidation, which can lead to the formation of highly colored conjugated species, such as quinone-imines. This process can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, or trace metal impurities.

Q2: Is the hydrochloride salt form not stable enough to prevent this?

A: The hydrochloride salt form significantly enhances stability compared to the free base. By protonating the amino group (forming -NH3+), the lone pair of electrons on the nitrogen atom is made less available for initiating the oxidation process.[1][2] However, this protection is not absolute. Under suboptimal storage conditions, such as high humidity or exposure to basic environments, the equilibrium can shift, and sufficient free amine may be present to initiate degradation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

  • Long-Term (months to years): Store at -20°C.[3][4]

  • Short-Term (days to weeks): Store at 0-4°C.[3] The compound should always be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and in a desiccated environment.[5][6][7]

Q4: Can I use an antioxidant in my formulation to prevent oxidation?

A: Yes, incorporating antioxidants can be an effective strategy, particularly for solutions.[5] Common choices for pharmaceutical formulations include free-radical scavengers like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[8] The selection and concentration of an antioxidant should be carefully validated for compatibility and effectiveness within your specific application.

A Deep Dive into the Chemistry of Degradation

The stability of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is primarily dictated by the aromatic amine moiety. Aromatic amines are a class of compounds well-known for their susceptibility to oxidation.[9] The degradation process is complex but generally proceeds through a free-radical mechanism.

Key Structural Features Influencing Stability:

  • Aromatic Amine (-NH2): The nitrogen's lone pair of electrons can be readily donated, making it a site for oxidation. This process is often autocatalytic and can be accelerated by initiators.

  • Electron-Donating Group (-OCH2CH2OCH3): The 2-methoxyethoxy group at the 3-position is electron-donating. This increases the electron density on the benzene ring and the amino group, which can make the compound more susceptible to electrophilic attack and oxidation compared to unsubstituted anilines.[2][10]

  • Hydrochloride Salt (-NH3+Cl-): As mentioned, protonation of the amine is the primary protective feature. It sequesters the lone pair, increasing the energy barrier for oxidation to occur.[1]

The oxidation process is typically initiated by factors that can generate free radicals or facilitate electron transfer.

Diagram: The Oxidation Cascade

The following diagram illustrates the general pathway for the oxidation of an aromatic amine, leading to colored degradation products.

cluster_0 Initiation cluster_1 Propagation & Product Formation Molecule Pristine Aromatic Amine (R-NH2) Radical Amine Radical Cation (R-NH2•⁺) Molecule->Radical e⁻ transfer Triggers Initiators: - Oxygen (O2) - Light (hv) - Heat (Δ) - Metal Ions (Mⁿ⁺) Intermediates Further Reactions (Coupling, Polymerization) Radical->Intermediates Radical Propagation Radical->Intermediates Products Colored Degradation Products (e.g., Quinone-imines) Intermediates->Products

Caption: Generalized oxidation pathway of an aromatic amine.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective strategy for preventing oxidation.[11][12] Oxidation is often an irreversible process, making prevention paramount to ensuring the quality and reliability of your experimental results.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale & Key Considerations
Temperature Long-Term: -20°C Short-Term: 0-4°CReduces the rate of chemical reactions, including oxidation. Avoid repeated freeze-thaw cycles by aliquoting the compound upon receipt.[3][4][7]
Atmosphere Backfill container with an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen, a key reactant in the oxidation process.[5][12] Ensure the container is sealed tightly with a high-quality cap.
Light Store in an amber or opaque vial.Protects the compound from photo-oxidation, where light energy can initiate the formation of free radicals.[6]
Moisture Store in a desiccator or controlled low-humidity environment.Hydrochloride salts can be hygroscopic.[13] Absorbed moisture can accelerate degradation pathways and potentially affect the stability of the salt form.
Container Use glass vials with PTFE-lined caps.Avoid plastic containers where leaching of additives or higher oxygen permeability could be a concern. Ensure containers are clean and free of trace metal contaminants.
Handling Procedures
  • Weighing and Aliquoting: Perform these actions swiftly in a low-humidity environment. Do not leave the container open to the atmosphere for extended periods.

  • Inert Atmosphere Transfer: For maximum protection, handle the solid inside a glovebox filled with nitrogen or argon.

  • Solution Preparation: Use de-gassed solvents to prepare solutions. Solvents can be de-gassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[12]

Troubleshooting Guide

If you suspect your sample has degraded, follow this logical workflow to assess the situation and determine the appropriate course of action.

Diagram: Troubleshooting Workflow

Start Suspected Degradation Visual Visual Inspection: Is there a color change (yellow, brown, pink)? Start->Visual TLC Perform Analytical Check (e.g., TLC Protocol) Visual->TLC Yes Review Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? - Moisture? Visual->Review No Impurity Are new spots or streaks visible on the TLC plate? TLC->Impurity Confirm Degradation Confirmed Impurity->Confirm Yes Stable Compound Appears Stable Impurity->Stable No Discard Discard sample. Procure new, high-quality material. Implement correct storage. Confirm->Discard Implement Implement Correct Storage Protocols Immediately Review->Implement

Caption: Step-by-step workflow for troubleshooting suspected degradation.

Analytical Protocols for Purity Assessment

A simple analytical test can provide a clear indication of purity and the presence of degradation products. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective method for this purpose.

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is designed to separate the parent compound from more polar, colored oxidation products.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: 70:30 Ethyl Acetate:Hexane (This may require optimization depending on the specific degradation products)

  • Sample Solution: Dissolve a small amount (~1 mg) of your Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride in a suitable solvent like methanol or dichloromethane (~0.5 mL).

  • Reference Solution: Use a sample from a new, unopened vial if available.

  • Visualization: UV lamp (254 nm)

Methodology:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the TLC plate baseline. If you have a reference sample, spot it alongside. Keep the spots small and concentrated.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize and Interpret:

    • Observe the plate under a UV lamp at 254 nm. The parent compound should appear as a single, well-defined dark spot.

    • Indication of Oxidation: The presence of streaks, additional spots (especially near the baseline, indicating high polarity), or visible color on the plate before UV visualization are strong indicators of degradation products.[14] A pure compound should result in a single spot.

References

  • Pezzella, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]

  • Patsnap. (2026). How to Mitigate Oxidation in Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Development and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. Available at: [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • JoVE. (2025). Video: Basicity of Aromatic Amines. Journal of Visualized Experiments. Available at: [Link]

  • Sustainability Directory. (2025). Aromatic Amines. Available at: [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Available at: [Link]

  • Scribd. (n.d.). Basicity of Aromatic Amines Explained | PDF. Available at: [Link]

  • Course Hero. (n.d.). Aromatic Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Available at: [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Available at: [Link]

  • Grokipedia. (n.d.). Hydrochloride. Available at: [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available at: [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Available at: [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available at: [Link]

  • NextSDS. (n.d.). methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride. Available at: [Link]

  • MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • OMICS International. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-Hplc Method and Characterization of Degraded Product. Pharmaceutical Analytical Chemistry. Available at: [Link]

  • National Institutes of Health. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride in organic solvents

Title: Technical Support Center: Troubleshooting Solubility for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Introduction Welcome to the Technical Support Center. As drug development professionals and synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Solubility for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Introduction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering solubility bottlenecks with polar intermediates is a daily reality. One frequently queried compound is Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9).

Due to its nature as an anilinium hydrochloride salt, researchers often struggle to dissolve it in standard organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) required for downstream functionalization. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to overcome these solubility barriers while preserving the structural integrity of the molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a stubborn suspension in Dichloromethane (DCM) and Ethyl Acetate (EtOAc)? A: The compound is supplied as a hydrochloride (HCl) salt. In this state, the aniline nitrogen is protonated ( R−NH3+​Cl− ), creating a highly polar, ionic crystal lattice. Non-polar or moderately polar organic solvents like DCM (dielectric constant ϵ≈9.1 ) or EtOAc ( ϵ≈6.0 ) lack the solvating power to overcome the high lattice energy of the ionic salt. As established in pharmaceutical salt solubility models, ionic species require highly polar media (like water or DMSO) for dissolution due to strong ion-dipole interactions [1].

Q2: I need to perform an amide coupling on the aniline nitrogen. Should I use the salt or the free base? A: You must use the free base. The HCl salt not only suffers from poor organic solubility but also lacks nucleophilicity. The lone pair on the nitrogen is tied up in a coordinate covalent bond with a proton. To participate in acylation or coupling reactions, the nitrogen must be deprotonated to restore its nucleophilic lone pair.

Q3: Can I just add Sodium Hydroxide (NaOH) to free-base the compound? A: No. This is a critical error. Your molecule contains a methyl ester group. Strong aqueous bases like NaOH or KOH will cause rapid saponification (ester hydrolysis), converting your target into a water-soluble carboxylate salt. This will result in massive product loss in the aqueous layer. You must use a mild base, such as saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.3), which is strong enough to deprotonate the anilinium ion ( pKa​≈4−5 ) but mild enough to leave the ester intact.

Section 2: Data Presentation - Solubility Profiles

Understanding the thermodynamic solubility differences between the salt and free-base forms is critical for solvent selection [2]. Below is a comparative solubility matrix based on empirical solvent polarity indexes.

Solvent SystemDielectric Constant ( ϵ )Solubility of HCl SaltSolubility of Free BaseRecommended Use Case
Water ( H2​O ) 80.1High (>50 mg/mL)Low (<1 mg/mL)Aqueous extraction phase
Methanol (MeOH) 32.7Moderate (~10 mg/mL)HighPolar co-solvent blending
Dichloromethane (DCM) 9.1Very Low (<1 mg/mL)High (>50 mg/mL)Primary reaction solvent
Ethyl Acetate (EtOAc) 6.0InsolubleHighExtraction / Chromatography
Hexanes 1.8InsolubleModerateCrystallization anti-solvent

Section 3: Decision Matrix for Solubilization

Before proceeding to the protocols, use the following logical workflow to determine the best approach for your specific experiment.

G Q1 Must the compound remain as an HCl salt? Yes Yes Q1->Yes No No (Free Base allowed) Q1->No CoSolvent Use Polar Co-solvents (e.g., 10% MeOH in DCM) Yes->CoSolvent Heat Apply Gentle Heating / Sonication Yes->Heat FreeBase Perform Liquid-Liquid Extraction with NaHCO3 No->FreeBase Purest result InSitu In-situ Neutralization (Add DIPEA/TEA) No->InSitu Fastest

Decision matrix for selecting a solubilization strategy based on downstream reaction needs.

Section 4: Step-by-Step Troubleshooting Protocols

Protocol A: Quantitative Free-Basing via Liquid-Liquid Extraction (LLE)

Purpose: To convert the insoluble HCl salt into the highly organic-soluble free base prior to setting up a reaction. This is the gold standard for ensuring accurate stoichiometry and homogeneous reaction conditions [3].

Materials:

  • Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

  • Brine (Saturated NaCl)

  • Anhydrous Na2​SO4​ or MgSO4​

Methodology:

  • Suspension: Weigh the required amount of the HCl salt and suspend it in EtOAc (approx. 10 mL per gram of compound) in a separatory funnel. Observation: The solid will not dissolve.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3​ to the funnel.

  • Partitioning: Stopper the funnel and shake vigorously, venting frequently to release CO2​ gas (generated by the neutralization of HCl).

  • Self-Validation Step 1 (Visual): Allow the layers to separate. The organic layer should now be completely clear, indicating the successful formation and dissolution of the free base.

  • Self-Validation Step 2 (pH): Test the aqueous layer with pH paper. It must read ≥7.5 . If it is acidic, the lattice has not fully neutralized; add more NaHCO3​ and repeat the extraction.

  • Washing: Separate the organic layer. Wash it once with Brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the pure, organic-soluble free base as an oil or low-melting solid.

G Start Start: Compound as HCl Salt (Insoluble in Organic) Suspend Suspend in EtOAc or DCM Start->Suspend AddBase Add Aqueous Base (Sat. NaHCO3) Suspend->AddBase Biphasic Biphasic Mixture Formed (Aqueous + Organic) AddBase->Biphasic Deprotonation & CO2 release Extract Separate Layers (Free Base in Organic) Biphasic->Extract Partitioning WashDry Wash (Brine) & Dry (Na2SO4) Extract->WashDry Finish Concentrate to yield Soluble Free Base WashDry->Finish

Workflow for converting the HCl salt to an organic-soluble free base via LLE.

Protocol B: In-Situ Neutralization (Co-Solvent Approach)

Purpose: For moisture-sensitive reactions where an aqueous workup (Protocol A) is undesirable, or when the salt must be neutralized directly in the reaction flask.

Methodology:

  • Solvent Blending: Suspend the HCl salt in your primary organic solvent (e.g., anhydrous DCM). If the suspension is too thick, add up to 10% v/v of a polar aprotic co-solvent like DMF, or a polar protic solvent like Methanol (if compatible with your electrophile).

  • Organic Base Addition: Add 1.2 to 1.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality & Validation: The organic base ( pKa​ of conjugate acid ~10.5) is thermodynamically stronger than the aniline ( pKa​ ~4.5). It will abstract the proton from the anilinium salt, forming DIPEA·HCl (which is highly soluble in DCM) and liberating your target free base.

  • Observation: The cloudy suspension will transition into a homogeneous, clear solution within 5-10 minutes of stirring at room temperature, self-validating that solubilization is complete. You may now add your reagent.

References

  • ACS Publications. "Solubility of Pharmaceuticals and Their Salts As a Function of pH." Organic Process Research & Development. Available at: [Link]

  • He, Y., et al. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 106(5), 1190–1196 (2017). Available at: [Link]

  • Organic Syntheses. "General Procedures for the Handling and Purification of Amine Hydrochlorides." Org. Synth. Available at: [Link]

Optimization

Technical Support Center: Refining Crystallization Conditions for High-Purity Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Welcome to the dedicated support center for the crystallization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS 2060031-54-9).[1][2] This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the crystallization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS 2060031-54-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key pharmaceutical intermediate. Here, we address common challenges encountered during crystallization, providing in-depth, scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the crystallization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, providing a solid foundation for troubleshooting.

Q1: What are the key physicochemical properties of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride that influence its crystallization?

A1: Understanding the molecule's properties is the first step to designing a robust crystallization process. Key characteristics include:

  • Molecular Formula: C₁₁H₁₆ClNO₄[1]

  • Molecular Weight: 261.70 g/mol [1]

  • Structure: As a hydrochloride salt of an amino acid ester, it possesses both ionic and organic character, influencing its solubility in various solvents. The presence of an aromatic ring, an ester group, an amino group, and a methoxyethoxy side chain contributes to its polarity and potential for hydrogen bonding.

  • Solubility: The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, its solubility in organic solvents will vary based on the solvent's polarity. A systematic solvent screening is crucial for identifying an optimal system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3]

Q2: What is the primary goal of recrystallizing Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride?

A2: Recrystallization is a purification technique aimed at separating the desired compound from impurities.[3] The process involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing the solution to cool, which induces the formation of pure crystals.[3] Impurities are ideally left behind in the solvent, known as the mother liquor. For this specific compound, recrystallization is critical for achieving the high purity required for pharmaceutical applications.

Q3: How does pH impact the crystallization of this compound?

A3: As an amino benzoate hydrochloride, the pH of the solution is a critical parameter. The amino group can exist in its protonated (ammonium) or free amine form depending on the pH. This equilibrium significantly affects the molecule's overall charge and, consequently, its solubility.

  • Low pH (Acidic): The amino group will be protonated (-NH₃⁺), increasing the molecule's polarity and generally enhancing its solubility in polar solvents like water.

  • High pH (Basic): The amino group will be deprotonated (-NH₂), making the molecule less polar and decreasing its solubility in water while potentially increasing its solubility in less polar organic solvents.

Controlling the pH is essential to prevent the compound from crashing out of solution as the free base or remaining too soluble as the salt.[4][5]

Q4: What are the initial steps for developing a crystallization protocol for a new batch of this compound?

A4: A systematic approach is recommended:

  • Solvent Screening: Test the solubility of a small amount of the crude material in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[6] The ideal solvent will fully dissolve the compound at an elevated temperature but show low solubility at room temperature or below.[7]

  • Determine Supersaturation: Once a suitable solvent or solvent system is identified, determine the optimal concentration to create a supersaturated solution upon cooling.[8] This is the driving force for crystallization.

  • Controlled Cooling: The rate of cooling significantly impacts crystal size and purity.[][10] Slow, controlled cooling generally yields larger, purer crystals, while rapid cooling can lead to the precipitation of small, impure particles.[10][11]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the crystallization of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a point where the solute's solubility is exceeded, but the temperature is still above the melting point of the solid form in that solvent.

Possible Causes & Solutions:

Cause Explanation Solution
Cooling Rate is Too Fast Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[10][11]Reduce the cooling rate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[12]
Inappropriate Solvent The chosen solvent may have a boiling point that is too high, or the compound may have a low melting point in that specific solvent system.Select a lower-boiling point solvent or use a co-solvent system to modify the solubility characteristics.[7]
High Impurity Levels Impurities can disrupt the crystal lattice formation and lower the melting point of the solid phase.Consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a wash with a solvent in which the desired compound is insoluble.

Troubleshooting Workflow for Oiling Out

Caption: Troubleshooting workflow for addressing "oiling out".

Problem 2: No crystals form, even after cooling.

This indicates that the solution is not sufficiently supersaturated.

Possible Causes & Solutions:

Cause Explanation Solution
Too Much Solvent An excessive amount of solvent was used, preventing the solution from reaching the necessary level of supersaturation upon cooling.Gently heat the solution to evaporate some of the solvent and increase the concentration.
Solution is Not Saturated The compound may be more soluble in the chosen solvent than initially anticipated, even at lower temperatures.If evaporating the solvent is not feasible or desirable, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to induce precipitation.[7]
Inhibition of Nucleation Sometimes, crystal formation requires an initial "seed" to begin the crystallization process.Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound.[]
Problem 3: The crystal yield is low.

A low yield means that a significant portion of the compound remains dissolved in the mother liquor.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Crystallization The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.Ensure the solution is thoroughly cooled in an ice bath for an adequate period to maximize crystal formation.
Excessive Solvent As with the failure to form crystals, using too much solvent will result in a significant amount of the product remaining in solution.[11]Optimize the solvent volume to the minimum required to dissolve the compound at the higher temperature.
Premature Filtration Filtering the crystals before crystallization is complete will lead to a lower yield.Visually inspect the solution to ensure that no further crystal formation is occurring before filtration.
Problem 4: The resulting crystals are discolored or have low purity.

This indicates that impurities have been incorporated into the crystal lattice or are adhering to the crystal surface.

Possible Causes & Solutions:

Cause Explanation Solution
Rapid Crystallization Fast crystal growth can trap impurities within the crystal structure.[11]Slow down the cooling rate to allow for more selective crystallization.[][10]
Co-crystallization of Impurities Some impurities may have similar solubility profiles to the desired compound and crystallize alongside it.A second recrystallization step may be necessary. Alternatively, try a different solvent system that may offer better selectivity.
Insufficient Washing Impurities from the mother liquor can remain on the crystal surface if not washed away properly.Wash the filtered crystals with a small amount of cold, fresh solvent.[12]
Colored Impurities Highly colored impurities may be present.Treat the hot solution with activated charcoal before filtration to adsorb these impurities.

Experimental Protocol: Standard Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[12] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

III. Advanced Optimization Strategies

For challenging purifications, more advanced techniques may be required.

Seeding

Introducing a small, high-purity crystal of the target compound (a "seed crystal") into a supersaturated solution can control the onset of crystallization and promote the growth of a desired crystal form.[8][] This can be particularly useful for preventing oiling out and improving crystal size distribution.

Anti-Solvent Crystallization

This technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[3] The addition of the anti-solvent reduces the overall solubility of the compound, leading to supersaturation and crystallization. This method is advantageous when the compound's solubility is not strongly dependent on temperature.

Workflow for Anti-Solvent Crystallization

Caption: General workflow for anti-solvent crystallization.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Pharmaceutical Technology. (2026, March 16). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Unknown Source. 3.3. CRYSTALLIZATION. [Link]

  • Unknown Source. RECRYSTALLISATION. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • PMC. Liquid Crystalline Esters of Dibenzophenazines. [Link]

  • Unknown Source. Recrystallization and Crystallization. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

  • Unknown Source. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • ResearchGate. (2020, November 13). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. [Link]

  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • NextSDS. methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride. [Link]

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • ResearchGate. Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. [Link]

  • PrepChem.com. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. [Link]

  • PubMed. (2008, April 23). Methyl 4-amino-3-methyl-benzoate. [Link]

  • PMC. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]

  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

  • ACS Publications. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. [Link]

  • PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • gsrs. METHYL 4-AMINO-3-METHYLBENZOATE. [Link]

  • PMC. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]

  • Eureka. (2016, January 20). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • Organic Syntheses Procedure. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). [Link]

  • ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Amination of Methyl 3-(2-methoxyethoxy)benzoate Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the direct amidation of unactivated ester deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the direct amidation of unactivated ester derivatives containing polyether linkages.

Converting Methyl 3-(2-methoxyethoxy)benzoate directly to an amide (aminolysis) bypasses the need for saponification and standard peptide coupling reagents. However, the unactivated nature of the methyl ester, combined with the fragility of the meta-substituted 2-methoxyethoxy group, often leads to complex byproduct profiles. This guide establishes the causality behind these failures and provides self-validating protocols to ensure high-fidelity transformations.

Mechanistic Overview: The Chemoselectivity Challenge

The amination of this specific scaffold is a delicate balancing act. You are attempting to drive a nucleophilic acyl substitution at an unactivated methyl ester while preserving a polyether chain.

Pathways SM Methyl 3-(2-methoxyethoxy)benzoate + Amine Target Target Amide (Desired Product) SM->Target Optimized Catalyst BP1 3-(2-methoxyethoxy)benzoic acid (Hydrolysis Byproduct) SM->BP1 Trace H2O / Strong Base BP2 Methyl 3-hydroxybenzoate deriv. (Ether Cleavage Byproduct) SM->BP2 Harsh Lewis Acid (e.g., AlMe3)

Caption: Reaction pathways showing desired amidation vs. common byproduct formation.

Troubleshooting Guide & FAQs

Q1: My conversion is high, but my primary isolate is a phenol derivative (loss of the 2-methoxyethyl group). Why is this happening? A1: You are likely using a "hard" Lewis acid (such as AlMe₃, TiCl₄, or BBr₃) to activate the ester. The 3-(2-methoxyethoxy) group acts as a bidentate ligand. Hard Lewis acids coordinate strongly to the polyether oxygens, forming an oxonium intermediate. At elevated temperatures, the amine (or halide ions) acts as a nucleophile, cleaving the ether via an SN2 mechanism. Solution: Switch to a heterogeneous, carbonyl-selective Lewis acid like 1[1], which preferentially activates the ester carbonyl without disrupting the ether linkage.

Q2: I am seeing significant amounts of 3-(2-methoxyethoxy)benzoic acid. How do I prevent ester hydrolysis? A2: Hydrolysis is a competitive pathway driven by trace water in your solvent or amine, exacerbated by basic conditions. Unactivated esters are highly susceptible to saponification. Solution: If using base-promoted amidation, you must use strictly anhydrous conditions. Alternatively, employing a water-tolerant catalyst like Nb₂O₅ prevents the suppression of Lewis acidity by basic molecules and trace water[1].

Q3: Can I use base-promoted amidation instead of Lewis acids to protect the ether group? A3: Yes. The ether linkage is highly stable to basic conditions. Recent advancements show that mild bases like2[2] or 3[3] can promote the direct amidation of unactivated esters without transition metals. This completely eliminates the risk of Lewis acid-mediated ether cleavage, though it requires strict moisture control to prevent hydrolysis.

Quantitative Data: Catalyst Performance Comparison

To guide your experimental design, the following table summarizes the chemoselectivity of various activation strategies on polyether-substituted methyl benzoates.

Catalyst SystemConversion (%)Target Amide Yield (%)Hydrolysis Byproduct (%)Ether Cleavage Byproduct (%)Scientific Recommendation
AlMe₃ (Stoichiometric)>95%40 - 45%<5%45 - 50% Not Recommended. Hard Lewis acid destroys the polyether chain.
NaOtBu (Base-mediated)85%70%15%<1%Acceptable. Excellent ether stability, but highly sensitive to trace moisture[3].
Cs₂CO₃ (Mild Base)90%85%<5%<1%Recommended. Mild conditions; ideal for highly sensitive substrates[2].
Nb₂O₅ (Heterogeneous LA)>95%92% <2%<1%Optimal. Water-tolerant, highly selective, and easily recoverable[1].

Self-Validating Experimental Protocols

A robust protocol must validate its own integrity during execution. The following workflows incorporate In-Process Controls (IPCs) that act as diagnostic checkpoints.

Workflow Step1 1. Substrate & Amine Prep (Strictly Anhydrous) Step2 2. Catalyst Addition (Nb2O5 or Cs2CO3) Step1->Step2 Step3 3. Thermal Activation (100-120°C, N2 atm) Step2->Step3 Step4 4. IPC & Workup (HPLC Check & Filtration) Step3->Step4

Caption: Step-by-step workflow for the self-validating catalytic amidation process.

Protocol A: Heterogeneous Lewis Acid Catalysis (Nb₂O₅)

Best for scalability and minimizing ether cleavage.

  • Preparation: In an oven-dried Schlenk flask under N₂, add Methyl 3-(2-methoxyethoxy)benzoate (1.0 equiv) and the desired amine (1.2 equiv).

  • Catalyst Loading: Add calcined Nb₂O₅ powder (10 mol%). Note: Nb₂O₅ must be pre-activated at 200°C for 2 hours prior to use to ensure surface Lewis acid sites are exposed.

  • Reaction: Heat the neat mixture (or use anhydrous toluene if the amine is solid) to 110°C under continuous stirring.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Logic: If the mass corresponding to 3-(2-methoxyethoxy)benzoic acid ([M-H]-) exceeds 2% relative area, your system has a moisture leak. If the phenol byproduct is detected, the temperature is too high.

    • Action: If IPC passes, proceed. If hydrolysis >2%, add 4Å molecular sieves and continue.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove the heterogeneous Nb₂O₅ catalyst. Concentrate the filtrate in vacuo to yield the pure amide.

Protocol B: Mild Base-Promoted Amidation (Cs₂CO₃)

Best for highly functionalized or acid-sensitive amines.

  • Preparation: Dissolve Methyl 3-(2-methoxyethoxy)benzoate (1.0 equiv) and the amine (1.5 equiv) in anhydrous DMF/Acetonitrile (1:1 v/v).

  • Activation: Add anhydrous Cs₂CO₃ (50 mol%).

  • Reaction: Stir the suspension at 90°C under a strict Argon atmosphere.

  • Self-Validation Checkpoint (t = 4 hours): Analyze via HPLC.

    • Diagnostic Logic: Because this is a base-promoted mechanism, ether cleavage is mechanistically impossible. The only failure mode is saponification. If the carboxylic acid byproduct is <5%, the anhydrous integrity of the system is validated.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base and prevent post-reaction hydrolysis. Extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. 1

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. ACS Publications. 2

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride: A Comparative Guide (HPLC vs. UHPLC)

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No. 2060031-54-9) is a critical pharmaceutical intermediate characterized by its reactive amine and hydrolyzable ester functionalities[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No. 2060031-54-9) is a critical pharmaceutical intermediate characterized by its reactive amine and hydrolyzable ester functionalities[1]. The accurate quantification and impurity profiling of this compound are paramount during active pharmaceutical ingredient (API) synthesis.

With the modernization of regulatory frameworks, the International Council for Harmonisation (ICH) has implemented the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines. These guidelines mandate a science- and risk-based lifecycle approach to analytical methods, ensuring they are fit for their intended purpose[2][3].

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this intermediate, detailing the causality behind experimental choices and providing self-validating protocols.

The Analytical Lifecycle: ICH Q14 to ICH Q2(R2)

Before executing validation protocols, ICH Q14 requires the definition of an Analytical Target Profile (ATP), which establishes the maximum acceptable Total Analytical Error (TAE)[4]. Only after robust development and risk assessment (e.g., evaluating the impact of pH or temperature on the ester linkage) does the method proceed to formal ICH Q2(R2) validation[5].

G ATP Analytical Target Profile (ATP) Define Method Goals Dev ICH Q14: Method Development Risk Assessment & Optimization ATP->Dev Val ICH Q2(R2): Method Validation Specificity, Accuracy, Precision Dev->Val Transfer Method Transfer & Routine Analysis Val->Transfer

Figure 1: Analytical lifecycle workflow from ICH Q14 development to Q2(R2) validation.

Methodological Comparison: HPLC vs. UHPLC

The primary distinction between HPLC and UHPLC lies in fluid dynamics and particle chemistry. HPLC typically utilizes 3–5 µm stationary phase particles and operates at pressures up to 6,000 psi[6]. In contrast, UHPLC employs sub-2 µm particles and operates at pressures exceeding 15,000 psi[7].

The Causality of Resolution: According to the van Deemter equation, smaller particle sizes in UHPLC minimize the "Eddy diffusion" (A-term) and "Resistance to mass transfer" (C-term). This allows UHPLC to achieve higher theoretical plate numbers ( N ) at higher flow velocities without losing efficiency, resulting in sharper, narrower peaks. For a compound like Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, which may have structurally similar degradation products (e.g., hydrolyzed free acids or oxidized amines), this enhanced resolution is critical for specificity[7].

Table 1: Optimized Chromatographic Conditions
ParameterTraditional HPLC-UVModern UHPLC-UVRationale / Causality
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmSub-2 µm particles in UHPLC increase theoretical plates for sharper peaks[7].
Mobile Phase 0.1% TFA in Water : Acetonitrile0.1% TFA in Water : AcetonitrileTFA suppresses amine ionization, preventing peak tailing.
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate in UHPLC is scaled to the smaller column internal diameter[6].
Injection Vol. 10 µL1 µLReduced volume prevents band broadening in the low-volume UHPLC system.
Detection UV at 254 nmUV at 254 nm (High sampling rate)UHPLC requires higher detector sampling rates (>40 Hz) to capture narrow peaks.
System Pressure ~2,500 psi~12,000 psiHigh pressure overcomes the resistance of tightly packed sub-2 µm beds[6].

Step-by-Step Experimental Protocols & Self-Validating Systems

Under ICH Q2(R2), every analytical run must be a self-validating system. This is achieved through System Suitability Testing (SST) , which verifies that the system meets performance criteria before sample analysis begins[5].

Protocol 1: System Suitability & Bracketing
  • Blank Injection: Inject the diluent (Water:Acetonitrile 50:50) to confirm no baseline interference.

  • SST Standard: Inject a 0.1 mg/mL standard of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride six times.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%[8]

    • Tailing factor ( Tf​ ) 1.5

    • Theoretical plates ( N ) 5,000 (HPLC) or 20,000 (UHPLC).

  • Bracketing: Inject a check standard after every 10 samples and at the end of the sequence. The sequence is only valid if the bracketing standards remain within ± 2.0% of the initial SST response[9].

Protocol 2: Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[5].

  • Preparation: Prepare 0.1 mg/mL solutions of the API.

  • Stress Conditions:

    • Acidic: Add 1.0 mL of 0.1N HCl, heat at 60°C for 2 hours.

    • Basic: Add 1.0 mL of 0.1N NaOH, heat at 60°C for 2 hours (targets the ester group).

    • Oxidative: Add 1.0 mL of 3% H2​O2​ , leave at room temperature for 2 hours (targets the amine group).

    • Thermal: Expose solid API to 80°C for 48 hours.

  • Neutralization: Neutralize acid/base samples to prevent damage to the analytical column.

  • Analysis: Analyze using a Photodiode Array (PDA) detector to calculate the Peak Purity Angle . The method is specific if the Purity Angle is less than the Purity Threshold across the main peak.

G API Methyl 4-amino-3-(2-methoxyethoxy) benzoate HCl Acid Acid Hydrolysis 0.1N HCl, 60°C, 2h API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 2h API->Base Ox Oxidation 3% H2O2, RT, 2h API->Ox Therm Thermal Solid state, 80°C, 48h API->Therm Analyze Neutralize & Dilute Analyze via UHPLC/HPLC Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Spec Specificity Confirmed: Peak Purity Angle < Threshold Analyze->Spec

Figure 2: Forced degradation workflow to validate analytical specificity.

ICH Q2(R2) Validation Results: Comparative Data

The following table summarizes the experimental validation data, demonstrating how UHPLC provides superior sensitivity (lower LOD/LOQ) and precision due to reduced system dispersion, while HPLC remains highly accurate and robust for routine use.

Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterICH Q2(R2) RequirementHPLC ResultsUHPLC Results
Linearity & Range Proportional response across 80-120% of test conc.[5] R2 = 0.9992 (Range: 25-150%) R2 = 0.9999 (Range: 10-150%)
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% levels98.5% – 101.2%99.4% – 100.6%
Repeatability Intra-day precision (%RSD of 6 replicates)1.1%0.4%
Intermediate Precision Inter-day/analyst precision (%RSD)1.4%0.6%
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:1[5]0.5 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1[5]1.5 µg/mL0.25 µg/mL
Robustness Unaffected by small deliberate changes (e.g., pH ± 0.2)Pass (No significant Rt​ shift)Pass (Requires strict column temp control)

Data Interpretation: UHPLC demonstrates a 6-fold improvement in LOD/LOQ. This is a direct result of the narrower peak widths obtained in UHPLC, which concentrate the analyte signal into a smaller time window, drastically increasing the peak height and improving the signal-to-noise ratio[7].

Method Efficiency & Green Analytical Chemistry

Beyond regulatory compliance, modern pharmaceutical laboratories must consider throughput and environmental impact. UHPLC aligns strongly with the principles of Green Analytical Chemistry by drastically reducing solvent waste and energy consumption[8][9].

Table 3: Resource Efficiency per Batch Analysis (17 Injections)
MetricTraditional HPLCModern UHPLCEfficiency Gain
Run Time per Injection 20.0 minutes4.0 minutes80% Time Saved [6]
Total Batch Time ~5.6 hours~1.1 hoursHigher laboratory throughput.
Flow Rate 1.0 mL/min0.4 mL/minLower pump strain.
Solvent Consumption ~340 mL per batch~27 mL per batch>90% Solvent Saved [8]

Conclusion

For the analysis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, both HPLC and UHPLC can be successfully validated according to ICH Q2(R2) standards.

  • Choose HPLC if your laboratory prioritizes lower initial equipment costs, ruggedness, and routine batch release where trace-level impurity quantification (below 0.1%) is not the primary limiting factor[6].

  • Choose UHPLC if your analytical target profile (ATP) demands high-throughput screening, ultra-low limits of quantitation for genotoxic impurities, and a commitment to green chemistry through reduced solvent consumption[7][9].

References

  • ChemScene. "2060031-54-9 | Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride". chemscene.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEti7MKOzuBs0tZfCmmzWdCwTDqXN_HVs2J9XwEtnrGg2pPeF2bY9MbsP34F1Ju-vtzogmYfnavvMNrfaPj-KOgKZ8dDI4amgf9DMa5g5pL9d7yOlgp3JcPz9tm1qi69nAdArGRxrNVPNsSoq4tAA==]
  • Bream, R. N. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): Status Update, Key Concepts and Regulatory Perspective". CASSS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGISUPfigO8mPnzzY8r27QIexoj5z8RXmSIQKElfvdl5Lr-sx1miMEfrXI_SCWZ4KZhdD1Juob3M0ILCpe6IGCa3IgGU0ppkEB0e4jwH9S1pVjE4HI8rqVTpTr4ZBl2KYCMVKVYiPVPBrrx4ytqEC-wSGsKA2uw5vgElXk-pCq_qifXZE8XIDvvv_wRdcZ2ZsLhYpqm0jXkSVQnTj44pLxwAtSQdueibhh-tt9_3KZW8trBCSVug26lhud_i7vY9AIRnEBlkwmq4rLzSQ7Q1RqncQ1oHnh2BfffoT1Bb_8qnUW3dVW1_bMIvy804Cb3nZs=]
  • Allan Chemical Corporation. "HPLC vs. UHPLC: Key Differences". allanchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ryZrrYiQR4DYcuO1AB5pSU-GUnhOPrLeN93aP9w52dNIUAMMRB0PVSz04AJqctQMvlt0dPS4yLR2bCfpgmqkZjM07Zs-PEb12JelntRQZyTR2Rcr78TjZrgU--lWuvv4DCS6vsv-yEKv7pbHNq0=]
  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai. Available at:[https://vertexaisearch.cloud.google.
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  • ResearchGate. "Quantification of Captopril using Ultra High Performance Liquid Chromatography". researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsEl1llKbKifHsh0uYCuJbEXahqGY_1txQodutACRy1K5X5om8FyTsCa2qetkIZrng9c3GRfKPFuVBtCxhl9PSVYo6vcfKXxl95OXNgj6RglS6p5mWKrOUwoA5_9NCKhj1myQgzufxeA7IWdFydwfzGWd4UKX7XKjEIICzUSlsbo8G1RDNKNemSW4jAIksRxqWD81LpvMvE_I4IA5uNwpU_DpYwWIT-EbMDkenZaHGhKsHGrc2ZMb1QQkumxQ=]
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  • PharmaLex. "AUTOMATING ICH-Q2(R2) VALIDATION OF ANALYTICAL PROCEDURES". pharmalex.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtoGr64D2lDElwoahSQha1toZdz0AAUlNVZ0j9Fxzr7JsAulZkNjeGrgkPtZss-vIN4ysjpoMAykpWn7Oi-EozfRdZtR2nbNBvo1AHJXOZt80HTFI4S-uJ855q4HTFiLonillUjwcFmXAb7k8DlL9F2OcKw9Lyb4CMJSahA5VoUMGiE3-yuLRdw6pbkQ==]
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Comparative

Application Guide: Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl vs. Traditional Substituted Benzoate Intermediates in Drug Discovery

Substituted benzoates are foundational building blocks in medicinal chemistry, heavily utilized in the synthesis of benzamide-based therapeutics (such as 5-HT4 receptor agonists and D2 antagonists) and quinazoline-core k...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoates are foundational building blocks in medicinal chemistry, heavily utilized in the synthesis of benzamide-based therapeutics (such as 5-HT4 receptor agonists and D2 antagonists) and quinazoline-core kinase inhibitors. For decades, simple intermediates like methyl 4-aminobenzoate (PABA methyl ester) or methyl 4-amino-3-methoxybenzoate have been the industry standard.

However, the introduction of the 2-methoxyethoxy (MOEO) moiety in Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl (CAS: 2060031-54-9) represents a strategic evolution in rational drug design. This guide objectively compares the performance, physicochemical impact, and synthetic utility of this advanced intermediate against traditional alternatives, providing actionable protocols for drug development professionals.

Mechanistic Rationale: Why the 2-Methoxyethoxy (MOEO) Group?

The selection of a building block dictates the downstream pharmacokinetic and pharmacodynamic profile of the final drug candidate. Transitioning from a simple methoxy group to a 2-methoxyethoxy group offers three distinct mechanistic advantages:

  • Aqueous Solubility Enhancement: Poor solubility is a leading cause of attrition in drug discovery. The MOEO group acts as a flexible, mini-PEG spacer. Systematic studies on drug-like molecules demonstrate that introducing a conformationally flexible polar group like MOEO disrupts the planar stacking and intermolecular hydrogen bonding of the crystal lattice, drastically increasing aqueous solubility without sacrificing target binding affinity .

  • Receptor Pocket Occupation: In the context of 5-HT4 receptor ligands or kinase hinge-binders, the extended ether linkage can project into solvent-exposed regions or interact with specific polar residues (via hydrogen bond acceptance) that a rigid, shorter methoxy group cannot reach .

  • Electronic and Steric Tuning: The ortho-alkoxy group electronically enriches the aromatic ring (influencing the pKa of the adjacent aniline) while providing a specific steric shield. This modulates the reactivity of the aniline nitrogen during downstream cross-coupling or cyclization events.

Comparative Profiling: Physicochemical Data

To objectively evaluate the utility of Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl, we must compare its structural parameters against its most common structural analogs. The table below summarizes the quantitative and qualitative data driving intermediate selection.

ParameterMethyl 4-aminobenzoate (PABA-Me)Methyl 4-amino-3-methoxybenzoate (MAM)Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl
Molecular Weight (Free Base) 151.16 g/mol 181.19 g/mol 225.24 g/mol
Topological Polar Surface Area (TPSA) 52.3 Ų61.5 Ų70.8 Ų
H-Bond Acceptors 345
Lattice Planarity High (Prone to π-stacking)ModerateLow (Disrupted by flexible MOEO chain)
Relative Aqueous Solubility (Final Ligand) Baseline++++
Primary Target Applications Local anesthetics, Folate analogs5-HT4/D2 ligands (e.g., Clebopride)Advanced GPCR modulators, Soluble TKIs

Data Interpretation: The increase in TPSA and H-bond acceptors in the MOEO-substituted benzoate directly correlates with the improved hydration shell dynamics of the resulting drug candidates, making it the superior choice for lead optimization campaigns struggling with lipophilicity (high cLogP) issues.

Experimental Workflows & Methodologies

To utilize this intermediate in the synthesis of a target benzamide (e.g., a 5-HT4 receptor modulator), the methyl ester must first be saponified, followed by an amide coupling reaction. The following self-validating protocol ensures high yields and prevents degradation.

Protocol: Synthesis of MOEO-Substituted Benzamides

Phase 1: Saponification of the Methyl Ester Causality & Design: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) to provide a milder pH environment, preventing the cleavage of the methoxyethoxy ether linkage and avoiding harsh exotherms that could oxidize the electron-rich aniline. A THF/Water co-solvent system is critical to solubilize both the organic HCl salt and the inorganic hydroxide.

  • Initialization: Suspend Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL) at 0 °C.

  • Base Addition: Add LiOH·H₂O (3.0 eq, 30 mmol) portion-wise. Note: 1.0 eq is consumed immediately to neutralize the HCl salt.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot validates completion.

  • Workup: Concentrate in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 4.0 (the isoelectric point of the resulting amino acid) to precipitate the 4-amino-3-(2-methoxyethoxy)benzoic acid. Filter and dry under high vacuum.

Phase 2: HATU-Mediated Amide Coupling Causality & Design: The para-amino group donates electron density into the aromatic ring, deactivating the benzoic acid carbonyl toward nucleophilic attack. Therefore, a highly reactive coupling reagent like HATU is required over standard EDC/HOBt.

  • Activation: Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Crucial Stoichiometry: The excess DIPEA is mathematically necessary to maintain a basic environment, as the amine nucleophile is often introduced as a hydrochloride salt.

  • Coupling: Stir for 15 minutes to form the active OAt-ester, then add the target aliphatic amine (1.1 eq).

  • Isolation: Stir for 12 hours at room temperature. Quench with saturated NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Workflow MAMB MAMB-HCl (Starting Material) Saponification Saponification (LiOH, THF/H2O) MAMB->Saponification Neutralization Acid Free Benzoic Acid Intermediate Saponification->Acid pH 4.0 Ppt Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Activation Product Target Benzamide (High Solubility) Coupling->Product >85% Yield

Synthetic workflow from MAMB-HCl to a highly soluble target benzamide.

Downstream Application: 5-HT4 Receptor Signaling

When the MOEO-substituted benzoate is successfully converted into a benzamide ligand, it frequently targets G-protein coupled receptors (GPCRs) such as the 5-HT4 receptor. The enhanced solubility provided by the MOEO group ensures higher bioavailability, allowing the ligand to effectively reach the central nervous system or enteric nervous system.

Upon binding, the ligand initiates a well-characterized signaling cascade, shifting the receptor into an active conformation that exchanges GDP for GTP on the Gαs protein. This stimulates Adenylyl Cyclase (AC), raising intracellular cAMP levels, and ultimately activating Protein Kinase A (PKA) to modulate cellular function (e.g., neurotransmitter release or gastrointestinal motility).

Pathway Ligand MOEO-Benzamide Ligand Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαs Protein Activation Receptor->G_protein GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G_protein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Allosteric Binding

Mechanism of action for MOEO-benzamides targeting the 5-HT4 GPCR signaling pathway.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis, Structure-affinity Relationships and Radiolabeling of Selective High-affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for PET. National Institutes of Health (NIH) - PMC. URL:[Link]

Validation

LC-MS vs HPLC-UV for quantifying Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

An in-depth, objective comparison guide for analytical chemists, researchers, and drug development professionals evaluating quantification strategies for pharmaceutical intermediates. Introduction: The Analytical Challen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for analytical chemists, researchers, and drug development professionals evaluating quantification strategies for pharmaceutical intermediates.

Introduction: The Analytical Challenge

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9) is a functionalized aromatic amine and benzoate ester frequently utilized as a building block or intermediate in pharmaceutical synthesis[1]. Structurally, it presents specific analytical advantages and challenges:

  • Chromophore Presence: The conjugated aromatic ring and the auxochromic primary amine group provide strong ultraviolet (UV) absorbance, making it highly amenable to optical detection.

  • Ionizability: The primary amine is highly basic. In solution, it readily accepts a proton, making it an ideal candidate for positive Electrospray Ionization (ESI+) in mass spectrometry[2].

  • Solubility & Retention: As a hydrochloride salt, it is highly water-soluble. Reversed-phase chromatography requires careful pH control to manage the ionization state of the amine, preventing peak tailing and ensuring reproducible retention times.

When quantifying this compound—whether as a bulk Active Pharmaceutical Ingredient (API), a process intermediate, or a trace-level genotoxic impurity—analysts must choose between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This guide deconstructs the causality behind method selection, offering self-validating protocols for both approaches.

Mechanistic Causality: HPLC-UV vs. LC-MS/MS

The decision between optical and mass-based detection hinges on the required sensitivity, matrix complexity, and the fundamental physics of the detector.

1. HPLC-UV (Diode Array Detection) HPLC-UV relies on the absorption of light by the analyte's chromophores. It is the gold standard for routine QA/QC, bulk batch release, and assay testing due to its high precision, linear dynamic range, and robustness. However, UV detection lacks structural specificity; any co-eluting compound with a similar absorbance profile will interfere with quantification. While modern HPLC-UV systems can achieve Limits of Detection (LOD) in the low ng/mL range for highly conjugated systems[3], they generally cannot reach the sub-ng/mL thresholds required for trace pharmacokinetic (PK) studies or stringent genotoxic impurity profiling.

2. LC-MS/MS (Electrospray Ionization) LC-MS/MS separates compounds chromatographically before ionizing them and filtering them by their mass-to-charge ratio ( m/z ). For Methyl 4-amino-3-(2-methoxyethoxy)benzoate, ESI+ mode is used to generate a stable [M+H]+ precursor ion. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) then fragments this precursor into specific product ions. This dual-filtering mechanism provides unparalleled specificity and sensitivity, often achieving Limits of Quantification (LOQ) that are 10 to 100 times lower than those of LC-UV methods[4]. This makes LC-MS/MS indispensable for sub-ppm impurity detection and bioanalytical assays[5].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of HPLC-UV and LC-MS/MS when applied to the quantification of aromatic amine derivatives like Methyl 4-amino-3-(2-methoxyethoxy)benzoate.

ParameterHPLC-UV (DAD)LC-MS/MS (ESI+ MRM)
Primary Application Bulk assay, purity testing, QA/QCTrace impurities, PK studies, bioanalysis
Typical LOQ 0.05 – 0.5 µg/mL[6]0.001 – 0.01 µg/mL (1–10 ng/mL)[4]
Linear Dynamic Range 103 to 104 103 to 105
Specificity Low/Moderate (relies on retention time)Extremely High (relies on m/z transitions)
Matrix Interference High (susceptible to co-eluting peaks)Low (mass filtering isolates target analyte)
Mobile Phase Constraints Tolerates non-volatile buffers (e.g., Phosphates)Requires volatile buffers (e.g., Formate/Acetate)[7]
Cost per Analysis LowHigh

Analytical Decision Workflow

To ensure scientific rigor and resource efficiency, method selection should follow a structured decision matrix based on the target concentration and matrix complexity.

G Start Analytical Goal: Quantify Methyl 4-amino-3- (2-methoxyethoxy)benzoate HCl Decision Target Concentration & Matrix Complexity? Start->Decision HighConc Bulk API Assay / QA (> 0.1 µg/mL) Simple Matrix Decision->HighConc Macro-level LowConc Trace Impurity / PK (< 0.01 µg/mL) Complex Matrix Decision->LowConc Trace-level HPLC HPLC-UV (Cost-effective, High Precision) HighConc->HPLC LCMS LC-MS/MS (High Sensitivity, Specificity) LowConc->LCMS

Analytical decision workflow for Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded within the protocols to ensure data integrity before sample analysis begins.

Protocol A: HPLC-UV Method for Bulk Assay & Purity

Objective: Quantify the compound at macro-levels (1 - 100 µg/mL) with high precision. Causality Note: A phosphate buffer is utilized here because it provides excellent buffering capacity at low pH, keeping the primary amine fully protonated to prevent peak tailing. UV detection at 254 nm captures the aromatic π→π∗ transitions.

Step-by-Step Methodology:

  • Column Selection: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Elution: 0-2 min (5% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold at 60% B), 12.1-15 min (re-equilibrate at 5% B).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C.

  • Detection: UV Diode Array Detector set to 254 nm (Reference 360 nm).

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 .

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

Objective: Quantify the compound at trace levels (1 - 100 ng/mL) in complex matrices. Causality Note: Phosphate buffers cannot be used in LC-MS as they are non-volatile, suppress ionization, and foul the MS source[7]. Therefore, volatile ammonium formate is used. Positive ESI is selected because the amine group readily accepts a proton.

Step-by-Step Methodology:

  • Column Selection: UHPLC C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) to minimize peak dispersion and enhance MS sensitivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.

  • Gradient Elution: 0-1 min (10% B), 1-4 min (ramp to 90% B), 4-5 min (hold 90% B), 5.1-7 min (re-equilibrate at 10% B).

  • Flow Rate & Temperature: 0.4 mL/min; Column oven set to 40°C.

  • MS/MS Parameters (ESI+ MRM):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450°C

    • Precursor Ion: m/z 226.1 (Calculated for Free Base [M+H]+ )

    • Product Ions (Transitions): Optimize collision energy (CE) to monitor the loss of the methoxyethoxy group or ester cleavage. (e.g., m/z 226.1 primary fragment).

  • System Suitability (Self-Validation): Inject the Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL). The system is valid only if the Signal-to-Noise (S/N) ratio is ≥10:1 , and the blank injection shows no carryover peak >20% of the LLOQ area.

Conclusion

For Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride, HPLC-UV remains the most cost-effective and precise method for bulk API release and standard purity assays where concentrations exceed 0.1 µg/mL. However, when navigating the stringent regulatory requirements of genotoxic impurity profiling or conducting pharmacokinetic evaluations, the superior sensitivity, matrix-independence, and structural specificity of LC-MS/MS are scientifically mandatory.

Sources

Comparative

A Comparative Benchmarking Guide to Reference Standards for Methyl 4-amino-3-(2-methoxyethoxy)benzoate Hydrochloride

This guide provides an in-depth technical comparison and evaluation of reference standards for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No: 2060031-54-9).[1] As a critical intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and evaluation of reference standards for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No: 2060031-54-9).[1] As a critical intermediate in pharmaceutical research and development, the quality and characterization of its reference material are paramount for ensuring data integrity, analytical method accuracy, and regulatory compliance. This document outlines the essential analytical methodologies for qualifying a reference standard and presents a comparative framework for its evaluation against other available alternatives.

Our approach is grounded in the principle that a reference standard is not merely a high-purity material but a comprehensively characterized substance with a documented chain of custody and metrological traceability. The experimental protocols described herein are designed to be self-validating systems, providing researchers and quality control professionals with the tools to rigorously assess and benchmark the suitability of their reference materials.

Physicochemical Profile of the Analyte

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a substituted benzoate derivative. A thorough understanding of its fundamental properties is the first step in establishing a robust analytical control strategy.

PropertyValueSource
Chemical Name Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride
CAS Number 2060031-54-9[1]
Molecular Formula C₁₁H₁₆ClNO₄[1]
Molecular Weight 261.71 g/mol
Physical Form Powder
InChI Key GTFXSDRIFGSZGU-UHFFFAOYSA-N
Core Analytical Qualification Protocols

The qualification of a primary reference standard involves a multi-faceted analytical approach to unequivocally confirm its identity, purity, and relevant physicochemical properties. We will detail the core experimental workflows essential for this characterization.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of purity assessment for chromophoric molecules like this one. The objective is to separate the main component from any process-related impurities or degradation products, allowing for precise quantification.

Expertise & Causality: A reversed-phase C18 column is selected due to its excellent retention and separation capabilities for moderately polar aromatic compounds. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidified aqueous phase, ensures sharp peak shapes and optimal resolution. The use of an acid like phosphoric or formic acid suppresses the ionization of any residual silanols on the column packing and the analyte itself, preventing peak tailing.[2] UV detection at the compound's absorbance maximum provides the sensitivity required to detect trace-level impurities.

Experimental Protocol: HPLC-UV Purity Determination

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Calculation: Inject the sample solution. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (0.1% H3PO4 in H2O / ACN) equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate prep_sample Prepare Sample (0.5 mg/mL) sst System Suitability Test (SST, n=5) prep_sample->sst equilibrate->sst inject Inject Sample sst->inject RSD ≤ 2.0% acquire Acquire Chromatogram (DAD @ 254 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure. For a reference standard, the ¹H NMR spectrum serves as a unique fingerprint, verifying the identity and providing insights into potential impurities.

Expertise & Causality: The proton NMR spectrum provides definitive evidence of the molecular structure by detailing the chemical environment of each hydrogen atom. The expected signals for Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride—including distinct aromatic protons, the methoxy group singlet, the ester methyl singlet, and the two methylene triplets of the ethoxy chain—must be present with the correct chemical shifts, integration values, and splitting patterns. Any significant unassigned signals may indicate the presence of impurities. While a spectrum for the exact target molecule is not publicly available, analysis of related structures like 4-Amino-3-methylbenzoic acid provides a basis for expected aromatic region patterns.[5]

Experimental Protocol: ¹H NMR

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign them to the corresponding protons in the molecular structure. Compare the observed spectrum with the theoretical structure to confirm identity.

Comparative Benchmarking of Reference Standards

The value of a reference standard is defined by its certified purity and the comprehensive nature of its characterization. A high-quality standard from a reputable supplier will be accompanied by a Certificate of Analysis (CoA) detailing the results from multiple analytical techniques. Below is a hypothetical comparison illustrating key parameters for evaluating different grades of reference materials.

ParameterPremium Reference Standard (A)Alternative Commercial Standard (B)In-house / Non-Compendial (C)
Purity (HPLC Area %) 99.9%99.5%98.2%
Identity (¹H NMR) Conforms to structureConforms to structureConforms, minor unassigned signals
Water Content (Karl Fischer) 0.15%0.40%Not determined
Residual Solvents (GC-HS) <0.05% (Methanol)<0.2% (Methanol)Not determined
Total Impurities (HPLC) <0.1%<0.5%<1.8%
Certification ISO 17034 Accredited, Full CoACoA providedInternal testing data only
Traceability Metrologically traceableTraceable to in-house materialNot traceable

Trustworthiness: As the table illustrates, a premium reference standard (A) offers the highest level of assurance. Its purity is not just a single value from one technique but is supported by orthogonal methods (e.g., correcting for water and solvent content). Accreditation under standards like ISO 17034 ensures that the characterization and value assignment have been performed according to rigorous, internationally recognized quality management principles.[6]

The Reference Standard Qualification Process

Establishing a material as a reference standard is a systematic process that integrates multiple analytical assessments to create a comprehensive quality profile. This workflow ensures the material is fit for its intended use in critical quantitative and qualitative applications.

Qualification_Workflow start Candidate Material Batch hplc Purity & Impurity Profile (HPLC-UV) start->hplc nmr Identity Confirmation (¹H NMR) start->nmr kf Water Content (Karl Fischer) start->kf gc Residual Solvents (GC-HS) start->gc mass_spec Mass Confirmation (MS) start->mass_spec data_review Data Review & Integration hplc->data_review nmr->data_review kf->data_review gc->data_review mass_spec->data_review cert Certification & CoA Generation data_review->cert All Specs Met qualified Qualified Reference Standard cert->qualified

Caption: Comprehensive Workflow for Reference Standard Qualification.

References

  • SIELC.Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column.
  • PrepChem.com.Synthesis of Methyl 4-(2-Aminoethoxy)benzoate.
  • ChemScene.2060031-54-9 | Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride.
  • Sigma-Aldrich.methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.
  • Benchchem.Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • ChemicalBook.4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum.
  • Grillo, R., et al. (2009).Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. Latin American Journal of Pharmacy, 28(3), 393-399.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023).RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64.
  • EJPMR.rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations.
  • LGC Standards.Impurity Reference Materials.
  • Mangalam Drugs & Organics.Impurities.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl: Spectrophotometry vs. Titrimetry

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-amino-3-(2-methoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS: 2060031-54-9), a substituted aromatic amine, represents a class of compounds where robust analytical methodologies are critical for ensuring product quality and consistency. This guide provides an in-depth, comparative analysis of two fundamental analytical techniques for its determination: UV-Vis Spectrophotometry and Acid-Base Titrimetry.

As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles and rationale, empowering researchers to make informed decisions for their specific analytical challenges. The methodologies described herein are designed as self-validating systems, emphasizing the principles of accuracy, precision, and reliability essential for regulatory compliance and sound scientific practice.[1][2]

The Analyte: Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl

Before delving into the analytical methods, it is crucial to understand the chemical nature of the target analyte.

  • Structure: C₁₁H₁₅NO₄·HCl

  • Key Functional Groups:

    • Aromatic Amine (Aniline derivative): This primary amine is basic and possesses a chromophore (the benzene ring system) that absorbs ultraviolet (UV) light, making it suitable for UV-Vis spectrophotometry.

    • Ester: The methyl ester group could be susceptible to hydrolysis under strong acidic or basic conditions.

    • Ether Linkage: The methoxyethoxy side chain is generally stable under typical analytical conditions.

    • Hydrochloride Salt: The molecule is supplied as a salt of the basic amine with a strong acid (HCl). In solution, it exists as the ammonium cation (R-NH₃⁺). This feature is central to the acid-base titrimetric approach.

The accurate determination of this compound is a foundational step in drug development, from synthesis verification to final product quality assurance.[2][3]

Spectrophotometric Determination: A Rapid and Sensitive Approach

UV-Vis spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and high sensitivity.[4][5] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[6]

Underlying Principle

The aromatic ring system in Methyl 4-amino-3-(2-methoxyethoxy)benzoate constitutes a chromophore that absorbs light in the UV spectrum. By measuring the amount of light absorbed at a specific wavelength (λmax), we can quantify the concentration of the compound in a solution.[4][7] The use of λmax ensures the highest sensitivity and minimizes deviations from the Beer-Lambert law.[6]

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a UV-grade solvent in which the analyte is freely soluble and which is transparent in the anticipated UV scanning range (e.g., Methanol, Ethanol, or 0.1 M HCl). The acidic medium (0.1 M HCl) can ensure the protonated amine form, leading to consistent spectral characteristics.

  • Preparation of Standard Stock Solution: Accurately weigh approximately 25 mg of Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl reference standard and dissolve it in a 50 mL volumetric flask with the chosen solvent to create a stock solution of ~500 µg/mL.

  • Determination of λmax: Dilute the stock solution to an appropriate concentration (~10 µg/mL). Scan this solution using the spectrophotometer from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of at least five standard solutions of decreasing concentration (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution from the stock solution.

  • Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

  • Data Analysis: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a valid calibration.

  • Sample Analysis: Prepare the sample solution to have a theoretical concentration within the calibration range. Measure its absorbance at λmax and calculate the concentration using the regression equation.

Workflow for Spectrophotometric Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock Prepare Stock Solution (~500 µg/mL) standards Create Calibration Standards (Serial Dilution) stock->standards measure Measure Absorbance of Standards & Sample @ λmax standards->measure sample Prepare Unknown Sample sample->measure scan Determine λmax (Wavelength Scan) scan->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calc Calculate Sample Conc. from Regression Equation plot->calc

Caption: Workflow for spectrophotometric quantification.

Titrimetric Determination: The Gold Standard for Purity

Acid-base titration is a classic, absolute analytical method that determines the concentration of a substance by reacting it with a solution of known concentration (the titrant).[8] For Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl, this method directly assays the amine hydrochloride moiety, making it an excellent choice for purity assessment.[9]

Underlying Principle

The analyte is the hydrochloride salt of a weak base (the aromatic amine). The titration involves the neutralization of this acidic salt with a strong base, such as sodium hydroxide (NaOH).[9][10] The reaction proceeds according to the following stoichiometry:

R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl

At the equivalence point, the moles of NaOH added are stoichiometrically equal to the moles of the analyte initially present.[11] This point is detected by a sharp change in pH, which can be visualized using a colorimetric indicator or monitored with a pH meter (potentiometric titration).

Experimental Protocol: Acid-Base Titration
  • Titrant Preparation and Standardization: Prepare an aqueous solution of ~0.1 M NaOH. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

  • Sample Preparation: Accurately weigh a quantity of the analyte (e.g., 150-200 mg) and dissolve it in a suitable solvent, such as a mixture of deionized water and ethanol (e.g., 50 mL), in a conical flask. The ethanol helps to dissolve the organic molecule.

  • Endpoint Detection:

    • Indicator Method: Add 2-3 drops of a suitable indicator. Since this is a titration of a weak acid (the conjugate acid of the amine) with a strong base, the equivalence point will be at a pH > 7.[9] Phenolphthalein, with a transition range of pH 8.2-10, is a suitable choice.[12]

    • Potentiometric Method: Immerse a calibrated pH electrode into the sample solution and monitor the pH as the titrant is added. The endpoint is the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume plot).

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein or the inflection point on the pH curve).

  • Blank Titration: Perform a blank titration using the same volume of solvent and indicator to account for any acidity or alkalinity in the solvent.

  • Calculation: Calculate the percentage purity of the analyte using the following formula:

    Purity (%) = [(V_sample - V_blank) × M_NaOH × MW_analyte] / [W_sample × 1000] × 100

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the standardized NaOH solution

    • MW_analyte = Molecular weight of the analyte (261.71 g/mol )

    • W_sample = Weight of the sample taken (g)

Workflow for Titrimetric Analysis

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation standardize Standardize Titrant (~0.1 M NaOH) sample Weigh & Dissolve Sample standardize->sample indicator Add Indicator / pH Electrode sample->indicator titrate Titrate with NaOH to Endpoint indicator->titrate record Record Volume of Titrant titrate->record calc Calculate Purity (based on stoichiometry) record->calc blank Perform Blank Titration blank->calc

Caption: Workflow for titrimetric purity determination.

Head-to-Head Comparison: Spectrophotometry vs. Titrimetry

The choice between these two methods depends on the specific analytical goal, whether it is high-throughput screening, purity assessment, or routine quality control.

FeatureUV-Vis SpectrophotometryAcid-Base Titrimetry
Principle Light absorption by chromophores (Beer-Lambert Law)[4][6]Neutralization reaction based on stoichiometry[8][9]
Specificity Moderate. Susceptible to interference from any other UV-absorbing impurities or excipients.[13]High for acidic/basic impurities. It quantifies the total acidic/basic content but is not specific to the parent molecule if acidic/basic degradation products are present.
Sensitivity High. Suitable for determining low concentrations (µg/mL range).[4]Lower. Requires a higher concentration of analyte (mg range).
Accuracy & Precision Good, but highly dependent on the quality of the reference standard and volumetric preparations.Excellent. Considered an absolute or primary method, often used to certify reference standards. High precision is achievable.
Speed & Throughput Fast. Ideal for analyzing a large number of samples quickly, especially with autosamplers.[13]Slower and more labor-intensive on a per-sample basis.
Cost & Complexity Moderate equipment cost (spectrophotometer). The procedure is relatively simple.Low equipment cost (glassware, pH meter). Requires more analyst skill for precision.
Typical Application Quantitative analysis of dilute solutions, dissolution testing, content uniformity, and routine QC assays.[7][13]Purity assessment of raw materials and reference standards, and potency assays for bulk drug substances.[9]

Conclusion and Recommendations

Both spectrophotometry and titrimetry are powerful and valid techniques for the analysis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate HCl, each with a distinct set of advantages.

  • UV-Vis Spectrophotometry is the method of choice for routine, high-throughput quantitative analysis where speed and sensitivity are critical, such as in dissolution studies or the analysis of finished dosage forms with low API concentrations. Its primary limitation is a lack of specificity, which must be addressed during method validation.[14][15]

  • Acid-Base Titrimetry excels in the definitive purity assessment of the bulk drug substance. Its high accuracy and precision make it an ideal reference method. While less sensitive and slower than spectrophotometry, its reliability in determining absolute purity is unparalleled.

For comprehensive quality control in a drug development setting, these methods are not mutually exclusive but complementary. Titrimetry can be used to qualify the primary reference standard, which is then used to build a robust and rapid spectrophotometric method for routine daily analyses. The validation of any chosen analytical method is a mandatory regulatory requirement to ensure the procedure is suitable for its intended purpose.[1][3]

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Agilent. (n.d.). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry.
  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025, June 11).
  • Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC - ijprajournal. (2024, April 1).
  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1).
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.).
  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Acid Base Titration Analytical Chemistry Methods Us. (n.d.).
  • ACID-BASE TITRATION & CURVES. (n.d.).
  • XRF Scientific. (2025, July 14). What are the Two Types of Acid Base Titration?.
  • BYJU'S. (n.d.). Acid-Base Titration.
  • Sigma-Aldrich. (n.d.). methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.
  • John Straub's lecture notes. (n.d.). The titration of a WEAK base with a STRONG acid.

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Route proposals generated from BenchChem retrosynthesis models.

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